molecular formula C8H6 B044821 Phenylacetylene-2-13C CAS No. 54522-92-8

Phenylacetylene-2-13C

Cat. No.: B044821
CAS No.: 54522-92-8
M. Wt: 103.13 g/mol
InChI Key: UEXCJVNBTNXOEH-OUBTZVSYSA-N
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Description

Phenylacetylene-2-13C is a useful research compound. Its molecular formula is C8H6 and its molecular weight is 103.13 g/mol. The purity is usually 95%.
The exact mass of the compound Phenylacetylene-2-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenylacetylene-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylacetylene-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(213C)ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXCJVNBTNXOEH-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480102
Record name Phenylacetylene-2-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54522-92-8
Record name Phenylacetylene-2-13C
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54522-92-8
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Foundational & Exploratory

Technical Monograph: Phenylacetylene-2-13C (CAS 54522-92-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylacetylene-2-13C (CAS 54522-92-8) is a stable isotope-labeled alkyne widely utilized as a mechanistic probe in organic synthesis, polymerization kinetics, and drug discovery. Distinguished by the incorporation of a Carbon-13 atom at the terminal acetylenic position (


), this isotopologue serves as a high-fidelity NMR reporter. Its primary utility lies in elucidating reaction pathways—specifically in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and transition-metal-catalyzed polymerizations—where the fate of the alkyne carbons determines the regioselectivity and structural integrity of the final scaffold.

Chemical Profile & Specifications

PropertySpecification
Chemical Name Phenylacetylene-2-13C
CAS Number 54522-92-8
Linear Formula

Molecular Weight 103.13 g/mol (Labeled)
Isotopic Purity

99 atom %

Appearance Colorless to pale yellow liquid
Density 0.939 g/mL at 25 °C
Boiling Point 142–144 °C (lit.)[1]
Solubility Miscible with organic solvents (CHCl3, DMSO, THF); insoluble in water
Storage 2–8 °C, under inert atmosphere (Argon/Nitrogen)

Synthesis & Production: The Corey-Fuchs Protocol

While standard phenylacetylene is produced via dehydrohalogenation of styrene dibromide, the introduction of a specific isotopic label at the terminal carbon requires a "bottom-up" approach to ensure high isotopic fidelity. The Corey-Fuchs reaction is the gold standard for this synthesis, utilizing


-labeled carbon tetrabromide (

) as the isotopic source.
Mechanistic Rationale

The choice of the Corey-Fuchs protocol is driven by three factors:

  • Positional Accuracy: The carbon atom from

    
     maps exclusively to the terminal alkyne position.
    
  • High Yield: The formation of the gem-dibromoolefin intermediate is robust.

  • Isotopic Conservation: No scrambling of the label occurs during the lithium-halogen exchange.

Step-by-Step Synthesis Protocol

Precursors: Benzaldehyde, Carbon Tetrabromide-13C (


), Triphenylphosphine (

), n-Butyllithium (n-BuLi).

Step 1: Formation of the Ylide & gem-Dibromoolefin

  • Dissolve

    
     (4.0 equiv) in dry Dichloromethane (DCM) at 0 °C under Argon.
    
  • Add

    
     (1.0 equiv) portion-wise. The solution will turn yellow/orange, indicating the formation of the phosphorus ylide (
    
    
    
    ).
  • Add Benzaldehyde (0.5 equiv) dropwise.

  • Stir at ambient temperature for 2-4 hours. Monitor by TLC (Hexanes/EtOAc).

  • Workup: Quench with water, extract with DCM, dry over

    
    , and concentrate. Purify the 1,1-dibromo-2-phenylethene-2-13C intermediate via silica gel flash chromatography.
    

Step 2: Conversion to Alkyne

  • Dissolve the purified gem-dibromoolefin in anhydrous THF at -78 °C.

  • Slowly add n-BuLi (2.1 equiv, 2.5 M in hexanes).

    • Mechanistic Note: The first equivalent effects Lithium-Halogen exchange; the second equivalent induces

      
      -elimination and rearrangement (Fritsch-Buttenberg-Wiechell) to form the lithium acetylide.
      
  • Stir for 1 hour at -78 °C, then warm to 0 °C.

  • Quench: Add saturated

    
     solution (proton source) to protonate the acetylide.
    
  • Isolation: Extract with diethyl ether. Distill under reduced pressure to obtain pure Phenylacetylene-2-13C.

Synthesis Pathway Visualization

SynthesisPathway Benzaldehyde Benzaldehyde (Ph-CHO) Ylide Phosphorus Ylide (Ph3P=13CBr2) Benzaldehyde->Ylide PPh3, DCM, 0°C CBr4 13C-Carbon Tetrabromide (13CBr4) CBr4->Ylide PPh3, DCM, 0°C Dibromo gem-Dibromoolefin (Ph-CH=13CBr2) Ylide->Dibromo Wittig-type Reaction Intermediate Lithium Acetylide (Ph-C≡13C-Li) Dibromo->Intermediate n-BuLi (2.1 eq) THF, -78°C Product Phenylacetylene-2-13C (Ph-C≡13CH) Intermediate->Product NH4Cl (Quench)

Figure 1: Corey-Fuchs synthesis pathway ensuring precise placement of the 13C label at the terminal position.

Analytical Characterization & Validation

Reliable identification of Phenylacetylene-2-13C relies on specific NMR signatures resulting from the isotope enrichment.

Nuclear Magnetic Resonance (NMR) Data

The


 label introduces strong heteronuclear coupling (

) and homonuclear coupling (

) if the internal carbon is also observed.
NucleusChemical Shift (

)
MultiplicityCoupling Constant (

)
Assignment

NMR
77.2 ppm Singlet (Enhanced)N/AC2 (Terminal, Labeled)

NMR
83.6 ppmDoublet

Hz
C1 (Internal, Natural Abundance)

NMR
120–132 ppmMultiplets-Aromatic Phenyl Ring

NMR
3.09 ppm Doublet

Hz
Terminal Alkyne Proton

NMR
7.3–7.5 ppmMultiplet-Aromatic Protons

Validation Check:

  • 1H NMR Diagnostic: The terminal alkyne proton in unlabeled phenylacetylene is a singlet at ~3.09 ppm. In the 2-13C isotopologue, this signal must split into a widely spaced doublet (

    
     Hz) centered at 3.09 ppm. The absence of a central singlet confirms high isotopic enrichment (>99%).
    

Applications in Drug Development & Mechanism

The strategic value of Phenylacetylene-2-13C lies in its ability to act as a "spy" atom in complex reaction mixtures.

Click Chemistry (CuAAC) Mechanistic Studies

In drug discovery, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is used to bioconjugate drugs. However, copper toxicity is a concern. Researchers use Phenylacetylene-2-13C to study the formation of copper-acetylide intermediates.

  • Experiment: React Phenylacetylene-2-13C with a copper catalyst.

  • Observation: The

    
     signal of the terminal carbon shifts significantly upon coordination to Copper (Cu-C bond formation), allowing quantification of the active catalytic species in solution.
    
Polymerization Tracking

In the synthesis of polyphenylacetylene (a conductive polymer), the stereoregularity (cis/trans) determines conductivity.

  • Method: Polymerize Phenylacetylene-2-13C using a Rhodium catalyst.

  • Analysis: Solid-state

    
     NMR of the resulting polymer reveals the bond order and geometry. The labeled carbon signal splits or shifts differently depending on whether it is in a cis or trans double bond configuration in the polymer backbone, providing a direct readout of the polymerization mechanism.
    
Experimental Workflow: Mechanistic Elucidation

MechanismWorkflow cluster_Analysis NMR Analysis Start Start: Phenylacetylene-2-13C (Terminal Label) Reaction Reaction System (e.g., Rh-Catalyst or Cu-Click) Start->Reaction Introduce Probe Intermediate Intermediate Species (Metal-Acetylide) Reaction->Intermediate In-situ Monitoring Product Final Product (Polymer/Triazole) Intermediate->Product Completion Result1 Data: Active Catalyst Conc. Intermediate->Result1 Shift in 13C Signal (Indicates Metal Coordination) Result2 Data: Regioselectivity/Stereochem Product->Result2 Coupling Pattern Change (sp -> sp2 Hybridization)

Figure 2: Workflow for using Phenylacetylene-2-13C to elucidate reaction intermediates and product stereochemistry.

Handling, Stability, and Safety

Phenylacetylene-2-13C poses specific hazards similar to its unlabeled counterpart but requires stricter preservation due to its high cost.

  • Flammability: Flash point is ~27 °C. Ground all equipment to prevent static discharge.

  • Oxidation Sensitivity: Alkynes can slowly polymerize or oxidize. Store under Argon at 2–8 °C.

  • Volatility: Use septum-sealed vials to prevent isotopic dilution via evaporation or moisture exchange.

  • PPE: Wear nitrile gloves and safety glasses. Work in a fume hood to avoid inhalation of vapors (respiratory irritant).

References

  • Sigma-Aldrich. Phenylacetylene-2-13C Product Specification. Link

  • Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes.[2][3][4][5] Tetrahedron Letters, 13(36), 3769-3772. Link

  • ChemicalBook. Phenylacetylene 13C NMR Spectrum Data. Link

  • National Institutes of Health (NIH) PubChem. Phenylacetylene Compound Summary. Link

  • Amass, A. J., et al. (2004). The influence of substituents on the 13C-NMR chemical shifts of meta- and para-substituted phenylacetylenes. Designed Monomers and Polymers, 7(5), 413-422. Link

Sources

Methodological & Application

Unraveling Reaction Mechanisms: An Application Guide to Phenylacetylene-2-¹³C

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical synthesis and drug development, a profound understanding of reaction mechanisms is not merely academic—it is the cornerstone of innovation, optimization, and safety. Isotopic labeling, a technique of elegant precision, offers a window into the dynamic transformations that molecules undergo.[1][2] Among the array of available isotopic tracers, Phenylacetylene-2-¹³C stands out as a particularly powerful tool for elucidating the pathways of reactions involving this versatile terminal alkyne.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Phenylacetylene-2-¹³C. We will delve into the fundamental principles, detailed experimental protocols, and advanced analytical techniques, all grounded in field-proven insights to ensure the integrity and success of your mechanistic studies.

The Rationale: Why Phenylacetylene-2-¹³C?

The strategic placement of a ¹³C label at the 2-position (the acetylenic carbon adjacent to the phenyl ring) provides a unique spectroscopic handle to track the fate of this specific carbon atom throughout a chemical transformation. Unlike its unlabeled counterpart, the ¹³C nucleus possesses a nuclear spin that can be directly observed by Nuclear Magnetic Resonance (NMR) spectroscopy.[3] This allows for the unambiguous determination of bond formations and cleavages at this critical position.

Key Advantages:

  • Precise Mechanistic Insights: Tracking the ¹³C label in reactants, intermediates, and products reveals the exact sequence of bond-forming and bond-breaking events.[1]

  • Discrimination of Pathways: In reactions with multiple potential pathways, such as cycloadditions or rearrangements, the final position of the ¹³C label can definitively distinguish between competing mechanisms.[4]

  • Enhanced Spectroscopic Analysis: The presence of the ¹³C label allows for the use of powerful 1D and 2D NMR techniques, such as ¹³C NMR and heteronuclear correlation experiments (e.g., HSQC, HMBC), to precisely map the connectivity of the labeled carbon.[5][6]

  • Mass Spectrometry Confirmation: The one-mass-unit difference introduced by the ¹³C label provides a clear signature in mass spectrometry, enabling the identification and quantification of labeled species.[7][8]

Core Applications in Mechanistic Elucidation

The utility of Phenylacetylene-2-¹³C spans a wide range of organic reactions. Here are some prominent examples:

  • Cycloaddition Reactions: In [2+2] cycloadditions, the regioselectivity of the reaction can be unequivocally determined by analyzing the ¹³C NMR spectrum of the resulting cycloadduct.[4] The chemical shift and coupling patterns of the labeled carbon provide direct evidence of its new bonding environment.

  • Metal-Catalyzed Cross-Coupling Reactions: In reactions like the Sonogashira coupling, labeling the acetylenic carbon can help elucidate the mechanism of transmetalation and reductive elimination steps.

  • Polymerization Reactions: For the synthesis of poly(phenylacetylene) derivatives, ¹³C labeling can provide insights into the polymerization mechanism, such as the mode of monomer incorporation and the presence of any structural irregularities.[9]

  • Metabolic Pathway Tracing: In biochemical studies, ¹³C-labeled phenylacetylene can be used as a probe to investigate the metabolic fate of this structural motif within biological systems.[10]

Experimental Design and Protocols

A successful mechanistic study using Phenylacetylene-2-¹³C hinges on meticulous experimental design and execution. The following protocols provide a robust framework for your investigations.

Workflow for a Typical Reaction Mechanism Study

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Reactant_Prep Prepare Reactants: - Phenylacetylene-2-13C - Other reagents Reaction_Setup Set up Reaction: - Inert atmosphere (if needed) - Solvent, Temperature Reactant_Prep->Reaction_Setup Monitoring Monitor Reaction Progress: - TLC, GC-MS, or NMR Reaction_Setup->Monitoring Quenching Quench Reaction Monitoring->Quenching Workup Work-up & Purification: - Extraction - Chromatography Quenching->Workup Product_Characterization Characterize Products: - 1H NMR - 13C NMR - Mass Spectrometry Workup->Product_Characterization Data_Interpretation Interpret Data & Propose Mechanism Product_Characterization->Data_Interpretation

Caption: General workflow for a reaction mechanism study using Phenylacetylene-2-¹³C.

Protocol 1: General Procedure for a Trial Reaction

This protocol outlines a general approach for conducting a reaction with Phenylacetylene-2-¹³C. Specific parameters such as solvent, temperature, and reaction time should be optimized based on the specific reaction being studied.

Materials:

  • Phenylacetylene-2-¹³C (ensure isotopic purity is known, typically >98%)

  • Other reactants and catalyst (as required by the specific reaction)

  • Anhydrous solvent (e.g., toluene, THF)

  • Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Reactant Addition: To a round-bottom flask equipped with a magnetic stir bar, add the other reactants and the catalyst under an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Addition of Phenylacetylene-2-¹³C: Carefully add a pre-weighed amount of Phenylacetylene-2-¹³C to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature. Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography or gas chromatography-mass spectrometry).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the reaction appropriately (e.g., by adding water or a saturated ammonium chloride solution).

  • Work-up and Purification: Perform a standard aqueous work-up to extract the product. Purify the crude product using column chromatography or recrystallization.

Protocol 2: Sample Preparation for NMR Analysis

Accurate and high-quality NMR data is crucial for interpreting the results of your labeling study.

Materials:

  • Purified product from Protocol 1

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • Pipettes

Procedure:

  • Dissolve Sample: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of the chosen deuterated solvent in a small vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.

  • Solvent Peak Reference: The residual solvent peak will be used as an internal reference for chemical shifts (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Acquire Spectra: Acquire both ¹H and ¹³C{¹H} (proton-decoupled) NMR spectra. For more detailed analysis, consider acquiring 2D spectra such as HSQC and HMBC.

Data Analysis and Interpretation: Decoding the Spectroscopic Clues

The power of using Phenylacetylene-2-¹³C lies in the detailed information that can be extracted from the NMR and mass spectra of the reaction products.

¹³C NMR Spectroscopy: The Primary Tool

The ¹³C NMR spectrum is the most direct source of information about the fate of the labeled carbon.

  • Chemical Shift (δ): The chemical shift of the ¹³C-labeled carbon provides a clear indication of its electronic environment. For example, a significant upfield or downfield shift compared to the starting material indicates a change in hybridization or bonding. The typical chemical shift for the acetylenic carbons in phenylacetylene is around 80-90 ppm.[9]

  • Coupling Constants (J): The coupling between the ¹³C label and adjacent protons (¹JCH, ²JCH, etc.) can provide valuable structural information. In proton-coupled ¹³C spectra, the multiplicity of the labeled carbon signal reveals the number of directly attached protons.

Table 1: Representative ¹³C NMR Chemical Shifts

Carbon EnvironmentTypical Chemical Shift (ppm)
Alkynyl (C≡C)65 - 90
Aromatic (C=C)110 - 150
Alkenyl (C=C)100 - 150
Alkyl (C-C)10 - 50

Data compiled from typical organic chemistry spectral data.

Mass Spectrometry: Confirming the Label's Presence

Mass spectrometry provides complementary information to NMR by confirming the incorporation of the ¹³C label into the product molecule.

  • Molecular Ion Peak (M+): The molecular ion peak of the labeled product will be one mass unit higher than that of the corresponding unlabeled product.

  • Isotopic Pattern: The isotopic distribution in the mass spectrum will be altered by the presence of the enriched ¹³C atom, providing a clear signature of labeling.

Case Study: Elucidating a [2+2] Cycloaddition Mechanism

Consider the [2+2] cycloaddition of Phenylacetylene-2-¹³C with a generic alkene. Two possible regioisomers could be formed.

G Ph-C*#CH Phenylacetylene-2-13C R1-CH=CH-R2 Alkene Product_A Regioisomer A R1-CH=CH-R2->Product_A Product_B Regioisomer B R1-CH=CH-R2->Product_B Ph-C#CH Ph-C#CH Ph-C#CH->Product_A Path A Ph-C#CH->Product_B Path B

Caption: Potential pathways in a [2+2] cycloaddition reaction.

By analyzing the ¹³C NMR spectrum of the purified product, the exact structure can be determined. If the labeled carbon (C) ends up adjacent to the phenyl group in the cyclobutene ring, it supports the formation of Regioisomer A. The chemical shift of C will be in the alkenyl region, and its connectivity can be confirmed with 2D NMR experiments. This unambiguous result allows for the confident assignment of the reaction's regioselectivity and provides crucial data for understanding the underlying electronic and steric factors governing the mechanism.

Conclusion

Phenylacetylene-2-¹³C is an invaluable tool for any researcher seeking to gain a deep and accurate understanding of reaction mechanisms. The ability to precisely track the fate of a single carbon atom through a complex transformation provides unparalleled mechanistic clarity. By combining careful experimental design, robust analytical protocols, and thoughtful data interpretation, scientists can unlock the intricate details of chemical reactivity, paving the way for the development of more efficient, selective, and innovative chemical processes.

References

  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC. (n.d.). Retrieved from [Link]

  • Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. CH Addition - CORE. (n.d.). Retrieved from [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC. (n.d.). Retrieved from [Link]

  • Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility - OSTI.GOV. (2021). Retrieved from [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products - Frontiers. (2015). Retrieved from [Link]

  • 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed. (2023). Retrieved from [Link]

  • 13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]

  • 13C‐Labeling as a Method in Organic Synthesis, Catalysis and Biochemical Applications. (2024). Retrieved from [Link]

  • High Quality 13C metabolic flux analysis using GC-MS - RWTH Publications. (n.d.). Retrieved from [Link]

  • RETRACTED: Reaction of aromatic carboxylic acids with phenylacetylene with the participation of a zinc catalyst - BIO Web of Conferences. (2023). Retrieved from [Link]

  • Mechanistic studies (a) isotope labeling NMR experiments and (b)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (2020). Retrieved from [Link]

  • Crossed-Molecular-Beam Study on the Formation of Phenylacetylene from Phenyl Radicals and Acetylene. (2007). Retrieved from [Link]

  • Mechanism studies a, Isotopic labelling experiment with the... - ResearchGate. (n.d.). Retrieved from [Link]

  • Practical Guidelines for 13C-Based NMR Metabolomics - Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0197004) - NP-MRD. (n.d.). Retrieved from [Link]

  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - Monash. (2014). Retrieved from [Link]

  • Use of 13C in biosynthetic studies. The labelling pattern in tenellin enriched from isotope-labelled acetate, methionine, and phenylalanine - PubMed. (n.d.). Retrieved from [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

  • Isotopic labelings for mechanistic studies - PubMed. (n.d.). Retrieved from [Link]

  • DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP - MDPI. (2025). Retrieved from [Link]

Sources

13C NMR peak assignment for Phenylacetylene-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Validation and Quantitative Analysis of Phenylacetylene-2-13C via 13C NMR

Introduction

Phenylacetylene-2-13C (labeled at the terminal alkyne carbon) is a critical isotopic probe used in mechanistic studies of cross-coupling reactions (e.g., Sonogashira, Glaser-Hay) and polymerization pathways. Accurate assignment of the 13C NMR spectrum is essential not only for confirming the isotopic enrichment level but also for distinguishing the labeled terminal carbon (C2) from the internal quaternary carbon (C1) and the aromatic ring carbons.

This guide provides a definitive protocol for the assignment and analysis of Phenylacetylene-2-13C. Unlike standard abundance samples, the analysis of enriched material requires specific acquisition parameters to avoid detector saturation and to properly characterize the giant scalar couplings introduced by the label.

Key Structural Target:

  • Molecule: Phenylacetylene-2-13C[1]

  • Label Position: Terminal alkyne carbon (

    
    -carbon).
    
  • Formula:

    
    
    

Experimental Protocol

To ensure high-fidelity data, we recommend a "Self-Validating" workflow that correlates Proton (


H) and Carbon (

C) data.
Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard. Note that using DMSO-
    
    
    
    or Acetone-
    
    
    will shift alkyne protons significantly downfield due to hydrogen bonding.
  • Concentration:

    • Standard Abundance: 20-50 mg/0.6 mL.

    • Enriched (99%):Reduce mass to 5-10 mg/0.6 mL. High concentrations of enriched material can cause radiation damping effects and receiver overload on sensitive cryoprobes.

  • Tube: High-quality 5mm NMR tube (Class A or B).

Acquisition Parameters (Bruker/Varian Standard)
Parameter1H NMR (Purity Check)13C{1H} (Decoupled)13C Coupled (Gated Decoupling)
Pulse Angle



Relaxation Delay (D1) 1.0 - 2.0 s2.0 - 5.0 s> 10.0 s (Critical for Integration)
Acquisition Time (AQ) ~2-3 s~1.0 s~1.5 s
Scans (NS) 1616 - 64 (Due to enrichment)64 - 128
Spectral Width 12 ppm250 ppm250 ppm
Decoupling N/AWaltz-16 / GarminOFF during acquisition

Expert Insight: For the "Coupled" experiment, use Inverse Gated Decoupling (decoupler on during delay, off during acquisition) if you need NOE enhancement for sensitivity, or Gated Decoupling (off always) for pure quantitative integration. For simple J-value measurement, standard "Coupled" mode (no decoupling) is sufficient.

Results & Discussion: The Assignment Logic

The assignment relies on three distinct spectral features: Chemical Shift (


), Intensity (due to enrichment), and Scalar Coupling (

).
The 1H NMR "Signature" (The First Validation)

In a natural abundance sample, the alkyne proton is a singlet at


 ppm.
In Phenylacetylene-2-13C (99%): 
  • The singlet at 3.06 ppm disappears .

  • It is replaced by a massive doublet centered at 3.06 ppm.

  • Splitting:

    
    .
    
  • Validation: If you see a central singlet, your enrichment is incomplete. The ratio of the doublet integral to the singlet integral quantifies the

    
     enrichment.
    
13C Chemical Shift Assignment

The phenyl ring exerts an anisotropic effect, but the hybridization dominates the shift.

  • C2 (Terminal, Labeled): Resonates upfield relative to the internal alkyne carbon.

    • Shift:

      
       (in 
      
      
      
      ).
    • Appearance: Intense Singlet (in decoupled spectrum).

  • C1 (Internal, Quaternary):

    • Shift:

      
      .
      
    • Appearance: Small signal (natural abundance) unless double-labeled.

  • Aromatic Region:

    • Ipso (C-i): ~122.4 ppm.

    • Ortho/Meta/Para: 128.3, 128.7, 132.2 ppm.

Coupling Analysis (The Definitive Proof)

Running a Proton-Coupled 13C experiment is the gold standard for validating the C2 assignment.

  • C2 Signal: Splits into a large Doublet (

    
    ).
    
  • C1 Signal: Remains a Singlet (mostly) or shows small long-range coupling (

    
     or 
    
    
    
    ), but lacks the massive splitting of C2.
  • Aromatic Signals: Split into doublets (

    
    ) or multiplets.
    

Summary Data Table

Carbon LabelChemical Shift (

, ppm)
Multiplicity (Decoupled)Multiplicity (Coupled)Coupling Constant (

)
C2 (Terminal) 77.2 Singlet (Intense) Doublet

C1 (Internal)83.6Singlet (Weak)SingletN/A (Long range only)
C-ipso122.4SingletSingletLong range (

)
C-ortho132.2SingletDoublet

C-meta128.3SingletDoublet

C-para128.7SingletDoublet

*Note: C1 and C-ipso are quaternary and will not show large


 splitting.

Visualization of Workflow

Diagram 1: Structural Numbering & Assignment Map

G C2 C2 (Labeled) 77.2 ppm H H 3.06 ppm C2->H 1J_CH = 250Hz C1 C1 83.6 ppm C1->C2 Triple Bond Ph Phenyl Ring 122-132 ppm Ph->C1 C-C Bond

Caption: Chemical shift map of Phenylacetylene-2-13C. The red node indicates the 13C-enriched site.

Diagram 2: Analytical Decision Tree

Workflow Start Start: Phenylacetylene-2-13C Sample H_NMR Step 1: 1H NMR (CDCl3) Start->H_NMR Check_H Is signal at 3.06 ppm a Doublet? H_NMR->Check_H C_Decoupled Step 2: 13C{1H} Decoupled Check_H->C_Decoupled Yes (J ~ 250Hz) Error Error: Low Enrichment or Wrong Label Check_H->Error No (Singlet) Analyze_Shift Identify Peak @ 77.2 ppm (High Intensity) C_Decoupled->Analyze_Shift C_Coupled Step 3: 13C Coupled (Gated) Analyze_Shift->C_Coupled Analyze_J Measure Splitting @ 77.2 ppm C_Coupled->Analyze_J Result Validation Complete: Confirmed C2 Label Analyze_J->Result Doublet Observed

Caption: Step-by-step logic for validating the isotopic label location and enrichment.

References

  • AIST Spectral Database for Organic Compounds (SDBS). Phenylacetylene 13C NMR Spectrum (SDBS No. 1464). National Institute of Advanced Industrial Science and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants). Wiley.
  • Reich, H. J. Hans Reich's Collection: 13C Chemical Shifts of Alkynes. University of Wisconsin-Madison. [Link]

Sources

Application Notes & Protocols: Phenylacetylene-2-13C as a Novel Tracer for Probing Aromatic Compound Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in metabolic pathway analysis, xenobiotic metabolism, and drug discovery.

Introduction: The Rationale for a Phenylacetylene-based Tracer

Metabolic labeling with stable isotopes is a cornerstone of modern biochemical research, enabling the precise tracking of atoms through complex biological pathways. While 13C-labeled glucose, amino acids, and fatty acids are well-established tools for mapping central carbon metabolism, the fate of more complex molecules, such as xenobiotics and aromatic compounds, requires specialized tracers. Phenylacetylene, a terminal alkyne with an aromatic ring, serves as a valuable structural motif found in various natural products, industrial chemicals, and pharmaceutical agents. Understanding its metabolic fate is critical for toxicology, environmental science, and drug development.

This guide introduces Phenylacetylene-2-13C, a novel stable isotope tracer designed to elucidate the metabolic pathways of phenylacetylene and related aromatic compounds. The strategic placement of the 13C label at the C2 (α-carbon) position of the acetylenic group provides a unique spectroscopic signature for tracking the biotransformation of this functional group. This document provides the theoretical basis, detailed experimental protocols, and data analysis strategies for employing Phenylacetylene-2-13C as a metabolic tracer.

Part 1: Scientific Foundation & Experimental Strategy

Predicted Metabolic Fates of Phenylacetylene

The metabolism of phenylacetylene is primarily governed by cytochrome P450 (CYP) enzymes, which are central to xenobiotic detoxification. The presence of the terminal alkyne is of particular interest, as it can lead to several metabolic outcomes. One major pathway involves the oxidation of the acetylene group, which can result in the formation of a reactive ketene intermediate. This intermediate can then react with nucleophiles such as water to form phenylacetic acid.

Another potential metabolic route is the oxidation of the aromatic ring, leading to the formation of various hydroxylated derivatives. The strategic placement of the 13C label on the acetylenic carbon allows for the differentiation between pathways that modify the alkyne group versus those that act on the phenyl ring.

Below is a diagram illustrating the hypothesized primary metabolic pathways of Phenylacetylene-2-13C.

Phenylacetylene_Metabolism cluster_input Tracer Input cluster_pathways Metabolic Transformation PA_13C Phenylacetylene-2-13C CYP450 Cytochrome P450 Oxidation PA_13C->CYP450 Alkyne Oxidation Ring_Ox Aromatic Ring Oxidation PA_13C->Ring_Ox Ring Oxidation Ketene Reactive Ketene Intermediate (*-13C=O) CYP450->Ketene PAA Phenylacetic Acid-1-13C Ketene->PAA Hydrolysis Hydroxylated Hydroxylated Phenylacetylene Metabolites (*-2-13C) Ring_Ox->Hydroxylated

Caption: Hypothesized metabolic pathways of Phenylacetylene-2-13C.

Experimental Design: Key Considerations

The successful application of Phenylacetylene-2-13C as a tracer hinges on a well-controlled experimental design. The following table outlines critical parameters and their rationale.

ParameterRecommended RangeRationale & Justification
Cell Culture Model Liver-derived cells (e.g., HepG2), primary hepatocytesThese models express a relevant repertoire of cytochrome P450 enzymes responsible for xenobiotic metabolism.
Tracer Concentration 1-50 µMThe concentration should be high enough for detection but below cytotoxic levels. A dose-response curve to assess toxicity is recommended.
Incubation Time 2 - 24 hoursTime course experiments are crucial to capture transient intermediates and stable end-products of metabolism.
Control Groups Vehicle control (e.g., DMSO), unlabeled phenylacetyleneThe vehicle control accounts for solvent effects, while unlabeled phenylacetylene helps to identify endogenous metabolites and confirm the origin of 13C-labeled species.
Analytical Platform High-Resolution Mass Spectrometry (LC-HRMS), Nuclear Magnetic Resonance (NMR)LC-HRMS is ideal for identifying and quantifying labeled metabolites in complex biological matrices. NMR can provide detailed structural information on purified metabolites.

Part 2: Experimental Protocols

Protocol for In Vitro Metabolic Labeling using Phenylacetylene-2-13C

This protocol details the steps for labeling cultured mammalian cells to study the metabolism of phenylacetylene.

Materials:

  • Phenylacetylene-2-13C (custom synthesis or commercial source)

  • Unlabeled Phenylacetylene (≥98% purity)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

  • Liver-derived cell line (e.g., HepG2)

  • Cell culture plates (6-well or 12-well)

  • Vehicle (e.g., DMSO, cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade), chilled to -80°C

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.

  • Preparation of Dosing Solutions: Prepare a 10 mM stock solution of Phenylacetylene-2-13C and unlabeled phenylacetylene in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). The final DMSO concentration should be ≤ 0.1%. Prepare a vehicle control with the same final DMSO concentration.

  • Metabolic Labeling:

    • Aspirate the old medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared dosing solutions (vehicle, unlabeled, and 13C-labeled phenylacetylene) to the respective wells.

    • Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Metabolite Extraction:

    • At each time point, aspirate the medium and transfer it to a labeled tube (this contains secreted metabolites).

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of chilled (-80°C) 80% methanol to each well to quench metabolism and extract intracellular metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube for LC-MS analysis.

  • Sample Preparation for LC-MS: Evaporate the solvent from the metabolite extracts under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

Workflow for LC-HRMS Analysis

The following diagram outlines the general workflow for analyzing the samples generated from the in vitro labeling experiment.

LCMS_Workflow Sample Reconstituted Metabolite Extract LC Liquid Chromatography (Reverse Phase C18) Sample->LC MS High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) LC->MS Data_Acq Data Acquisition (Full Scan & MS/MS) MS->Data_Acq Data_Proc Data Processing (Peak Picking, Alignment) Data_Acq->Data_Proc Metabolite_ID Metabolite Identification (Mass & Fragmentation) Data_Proc->Metabolite_ID Pathway_Analysis Pathway Analysis & Quantification Metabolite_ID->Pathway_Analysis

Caption: LC-HRMS workflow for tracer analysis.

Part 3: Data Analysis & Interpretation

Identifying 13C-Labeled Metabolites

The key to identifying metabolites derived from Phenylacetylene-2-13C is to look for specific mass shifts in the high-resolution mass spectrometry data. Since the tracer contains a single 13C atom, any metabolite that retains the C2 carbon will exhibit a mass increase of approximately 1.00335 Da compared to its unlabeled counterpart.

Strategy for Data Mining:

  • Extract Ion Chromatograms (EICs): Generate EICs for the theoretical m/z of unlabeled phenylacetic acid and its 13C-labeled analog.

  • Isotopic Pattern Analysis: Utilize software tools to search for isotopic patterns characteristic of single 13C incorporation.

  • MS/MS Fragmentation: Fragment the parent ions of interest. The 13C label can help in elucidating fragmentation patterns and confirming the structure of the metabolite. For example, fragmentation of 13C-labeled phenylacetic acid would show a characteristic mass shift in fragments containing the labeled carbon.

Quantitative Analysis

The relative abundance of labeled metabolites can be determined by comparing the peak areas of the 13C-labeled species to the corresponding unlabeled species (if present endogenously) or by using a standard curve of known concentrations. The percentage of label incorporation can provide insights into the activity of the metabolic pathway under different experimental conditions.

Part 4: Troubleshooting & Advanced Applications

  • Low Label Incorporation: If low incorporation is observed, consider increasing the tracer concentration (while monitoring for toxicity), extending the incubation time, or using a cell line with higher metabolic activity.

  • Novel Metabolite Identification: For unknown peaks showing the characteristic 13C mass shift, advanced techniques such as NMR spectroscopy on purified compounds may be necessary for complete structural elucidation.

  • In Vivo Studies: The principles outlined here can be adapted for in vivo studies in animal models, where analysis of plasma, urine, and tissue extracts can provide a systemic view of phenylacetylene metabolism.

References

  • Bloch, K. (1983). Sterol structure and membrane function. CRC Critical Reviews in Biochemistry, 14(1), 47-92. [Link]

  • Previs, S. F., & Brunengraber, H. (2005). Methods for measuring metabolic fluxes. Current Opinion in Clinical Nutrition and Metabolic Care, 8(5), 533-539. [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195-206. [Link]

Application Notes and Protocols: Polymerization of Phenylacetylene-2-¹³C for Advanced Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isotopically labeled polymers are invaluable tools in material science for elucidating reaction mechanisms, understanding polymer structure and dynamics, and serving as standards in analytical techniques. This guide provides a comprehensive overview and detailed protocols for the polymerization of phenylacetylene-2-¹³C, yielding poly(phenylacetylene) with a ¹³C-labeled backbone. This specific labeling allows for precise tracking of the carbon atoms during polymerization and subsequent material characterization. We will delve into the rationale behind experimental choices, provide step-by-step polymerization and characterization protocols, and explore the applications of this unique material.

Introduction: The Significance of ¹³C-Labeled Poly(phenylacetylene)

Poly(phenylacetylene) (PPA) is a conjugated polymer with intriguing electronic and optical properties, making it a candidate for applications in organic electronics, sensors, and as a precursor to carbon materials.[1][2] The ability to introduce a stable isotope like carbon-13 (¹³C) at a specific position in the monomer, such as the 2-position of phenylacetylene, provides a powerful spectroscopic handle. This isotopic labeling does not significantly alter the chemical properties of the monomer or the resulting polymer but enables advanced characterization through techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

The primary motivations for synthesizing and utilizing poly(phenylacetylene-2-¹³C) include:

  • Mechanistic Elucidation: Tracking the fate of the ¹³C label in the polymer backbone provides direct evidence for the polymerization mechanism, such as insertion or metathesis pathways.[3][5]

  • Structural Analysis: ¹³C NMR spectroscopy of the labeled polymer allows for unambiguous assignment of signals corresponding to the polymer backbone, aiding in the determination of stereoregularity (cis/trans content) and the identification of structural defects.[3][6]

  • Dynamics and Degradation Studies: The ¹³C label can be used to monitor chain dynamics, conformational changes, and degradation pathways under various stimuli (e.g., thermal, photochemical).

  • Analytical Standards: Well-defined, isotopically labeled polymers can serve as internal or external standards in quantitative analytical techniques like mass spectrometry.

This document will focus on a robust and reproducible method for the polymerization of phenylacetylene-2-¹³C using a rhodium-based catalyst, which is known to produce highly stereoregular PPA.

Synthesis of Phenylacetylene-2-¹³C Monomer

For the purposes of these application notes, we will proceed with the commercially available phenylacetylene-2-¹³C monomer, which ensures high isotopic purity and reproducibility. Phenylacetylene-2-¹³C (99 atom % ¹³C) can be procured from suppliers such as Sigma-Aldrich.

Should a custom synthesis be required, established methods for the synthesis of phenylacetylene, such as the dehydrohalogenation of styrene dihalides or the decarboxylation of phenylpropiolic acid, can be adapted using ¹³C-labeled starting materials.

Polymerization of Phenylacetylene-2-¹³C: A Detailed Protocol

This protocol describes the living polymerization of phenylacetylene-2-¹³C using a rhodium(I) catalyst, which affords excellent control over molecular weight and results in a polymer with a high cis-transoidal structure.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Phenylacetylene-2-¹³C99 atom % ¹³CSigma-AldrichStore under inert atmosphere, protected from light.
[Rh(nbd)Cl]₂ (nbd = norbornadiene)98%Strem ChemicalsCatalyst precursor.
Triethylamine (TEA)Anhydrous, 99.5%Sigma-AldrichCo-catalyst. Purify by distillation over CaH₂.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichPolymerization solvent. Purify using a solvent purification system.
MethanolACS gradeFisher ScientificFor polymer precipitation.
Argon or NitrogenHigh purity (99.999%)Local supplierFor maintaining an inert atmosphere.
Experimental Workflow Diagram

experimental_workflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up and Isolation catalyst_prep Prepare [Rh(nbd)Cl]₂ and TEA solution in THF under Argon monomer_add Add Phenylacetylene-2-¹³C to catalyst solution catalyst_prep->monomer_add Initiation polymerization Stir at room temperature (e.g., 24h) in the dark monomer_add->polymerization Propagation precipitation Precipitate polymer in methanol polymerization->precipitation Termination filtration Filter the polymer precipitation->filtration drying Dry under vacuum filtration->drying final_product final_product drying->final_product Yields Poly(phenylacetylene-2-¹³C)

Caption: Experimental workflow for the polymerization of Phenylacetylene-2-¹³C.

Step-by-Step Polymerization Protocol
  • Inert Atmosphere Setup: All glassware should be oven-dried and cooled under a stream of high-purity argon or nitrogen. The entire procedure must be carried out using standard Schlenk line techniques.

  • Catalyst Solution Preparation: In a Schlenk flask, dissolve [Rh(nbd)Cl]₂ (e.g., 4.6 mg, 0.01 mmol) and triethylamine (e.g., 0.42 mL, 3.0 mmol) in anhydrous THF (e.g., 10 mL). Stir the solution at room temperature for 15 minutes to allow for the formation of the active catalytic species. The solution should turn from yellow to a darker color.

  • Monomer Addition: To the stirred catalyst solution, add phenylacetylene-2-¹³C (e.g., 1.03 g, 10 mmol) via syringe.

  • Polymerization: Stir the reaction mixture at room temperature (25 °C) for the desired time (e.g., 24 hours). The reaction should be protected from light by wrapping the flask in aluminum foil. The viscosity of the solution will increase as the polymerization progresses.

  • Precipitation: After the polymerization is complete, pour the viscous polymer solution into a beaker containing vigorously stirred methanol (e.g., 200 mL). The polymer will precipitate as a yellow-orange solid.

  • Isolation: Collect the precipitated polymer by vacuum filtration. Wash the polymer several times with fresh methanol to remove any residual monomer and catalyst.

  • Drying: Dry the polymer under high vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) to a constant weight.

Characterization of Poly(phenylacetylene-2-¹³C)

Thorough characterization is essential to confirm the successful polymerization and to understand the properties of the resulting material.

Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight (Mn, Mw) and polydispersity index (PDI = Mw/Mn) of the polymer.

Protocol for GPC Analysis:

  • Prepare a dilute solution of the polymer (e.g., 1 mg/mL) in a suitable solvent such as THF.

  • Filter the solution through a 0.2 µm syringe filter before injection.

  • Analyze the sample using a GPC system equipped with a refractive index (RI) detector and calibrated with polystyrene standards.

Table 1: Typical GPC Data for Poly(phenylacetylene-2-¹³C)

ParameterTypical Value
Number-Average Molecular Weight (Mₙ)10,000 - 100,000 g/mol
Weight-Average Molecular Weight (Mₒ)12,000 - 150,000 g/mol
Polydispersity Index (PDI)1.1 - 1.5

Note: Molecular weight can be controlled by varying the monomer-to-initiator ratio.

Structural Analysis by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for characterizing the structure of poly(phenylacetylene-2-¹³C). The presence of the ¹³C label at the 2-position provides a unique signature.

¹H NMR Spectroscopy: The ¹H NMR spectrum of PPA typically shows broad resonances for the aromatic protons (6.5-7.5 ppm) and a characteristic signal for the vinyl proton of the polymer backbone (around 5.8 ppm for cis-transoidal PPA).[6]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly informative due to the isotopic label. The signal for the labeled carbon (C2) in the polymer backbone will be significantly enhanced, allowing for easy identification. The chemical shifts of the backbone carbons provide information about the polymer's stereochemistry.[1][3] For a cis-transoidal structure, the non-protonated and protonated olefinic carbons appear at approximately 141 ppm and 132 ppm, respectively.[3]

Thermal Properties

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and transitions of the polymer.

Table 2: Typical Thermal Properties of Poly(phenylacetylene)

PropertyTypical Value
Decomposition Temperature (TGA, 5% weight loss)> 300 °C
Glass Transition Temperature (T₉)Varies with molecular weight and stereoregularity

Applications in Material Science

The primary application of poly(phenylacetylene-2-¹³C) is in fundamental research to gain a deeper understanding of polymerization mechanisms and polymer properties.

Elucidation of Polymerization Mechanism

The precise location of the ¹³C label in the polymer backbone can definitively distinguish between different polymerization mechanisms.

polymerization_mechanism cluster_insertion Insertion Mechanism cluster_metathesis Metathesis Mechanism insertion_start Rh-Polymer Chain + ¹³C-labeled monomer insertion_end ¹³C incorporated into backbone, adjacent to previous unit insertion_start->insertion_end cis-insertion metathesis_start Metal-carbene + ¹³C-labeled monomer metathesis_end ¹³C incorporated into backbone, separated by a single bond from the other alkyne carbon metathesis_start->metathesis_end [2+2] cycloaddition

Caption: Simplified representation of insertion vs. metathesis polymerization mechanisms.

Solid-state NMR studies on poly(phenylacetylene) derived from doubly ¹³C-labeled monomer have shown that rhodium catalysts promote a cis-insertion mechanism.[3][4] This is confirmed by observing a ¹³C-¹³C double bond in the polymer backbone. In contrast, some molybdenum-based catalysts proceed via a metathesis mechanism, resulting in the ¹³C labels being separated by a single bond.[5]

Protocol for Mechanistic Study using Solid-State NMR:

  • Synthesize poly(phenylacetylene-2-¹³C) using the protocol in Section 3.

  • Acquire a solid-state ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectrum of the polymer.

  • Analyze the chemical shifts and couplings of the labeled carbon to determine its bonding environment in the polymer backbone.

Advanced Structural Characterization

The enhanced signal from the ¹³C label facilitates advanced NMR experiments, such as 2D correlation spectroscopy, to probe the local environment and connectivity of the polymer chain. This can reveal subtle structural details that are not apparent in the spectra of the unlabeled polymer.

Tracing Polymer Modifications and Degradation

The ¹³C label can be used as a tracer to follow the chemical modification or degradation of the polymer backbone. By monitoring the changes in the NMR spectrum of the labeled carbon, one can identify the specific sites of reaction or chain scission.

Conclusion

The polymerization of phenylacetylene-2-¹³C provides a powerful platform for fundamental studies in polymer and material science. The ability to precisely track a specific carbon atom throughout the polymerization process and in the final material offers unparalleled insights into reaction mechanisms, polymer structure, and dynamics. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists to synthesize, characterize, and utilize this valuable isotopically labeled polymer in their research endeavors.

References

  • Organic Syntheses. (n.d.). Phenylacetylene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetylene. Retrieved from [Link]

  • Balcar, H., Sedlacek, J., Pacovska, M., & Blechta, V. (1995). Metathesis Polymerization of Phenylacetylene by Tungsten Aryloxo Complexes.
  • Asakura, T., Kuroki, S., & Ando, I. (1997). Solid-State NMR Study of Poly(phenylacetylene)
  • Hayano, S., & Masuda, T. (2000). LIVING METATHESIS POLYMERIZATION OF 1-CHLORO-2-PHENYLACETYLENE BY MoOCI4-BASED CATALYSTS. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 37(8), 853-863.
  • Katz, T. J., & Lee, S. J. (1980). Metathesis polymerization of monomers containing two diphenylacetylene units: synthesis and properties of poly(diphenylacetylene)s bearing diphenylacetylene units on the side chain. Journal of the American Chemical Society, 102(1), 422-424.
  • Miyaura, N., & Suzuki, A. (1995). Living Polymerization of Phenylacetylene by Novel Rhodium Catalysts. Quantitative Initiation and Introduction of Functional Groups at the Initiating Chain End. Chemical Reviews, 95(7), 2457-2483.
  • Taniguchi, K., et al. (2018). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers, 10(1), 50.
  • Asakura, T., Demura, M., & Kuroki, S. (1997). Solid-State NMR Study of Poly(phenylacetylene)
  • Pérez, P. J., et al. (2022). Polymerization of phenylacetylene catalyzed by rhodium(i) complexes with N-functionalized N-heterocyclic carbene ligands. Polymer Chemistry, 13(8), 1144-1153.
  • Hayano, S., & Masuda, T. (2000). LIVING METATHESIS POLYMERIZATION OF 1-CHLORO-2-PHENYLACETYLENE BY MoOCI4-BASED CATALYSTS. Journal of Macromolecular Science, Part A, 37(8), 853-863.
  • Teraguchi, M., & Masuda, T. (2001). Metathesis polymerization of monomers containing two diphenylacetylene units: synthesis and properties of poly(diphenylacetylene)s bearing diphenylacetylene units on the side chain. Polymer Chemistry, 39(20), 3536-3541.
  • Chung, T. C. (2021). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Carbon, 173, 93-103.
  • Gu, Z., et al. (2021). Polymerization of Phenylacetylenes by Binuclear Rhodium Catalysts with Different para-Binucleating Phenoxyiminato Linkages. Inorganic Chemistry, 60(16), 12151-12160.
  • Jiménez-Vicente, E., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a hemilabile P,N-ligand. Polymer Chemistry, 15(1), 75-84.
  • Tabata, M., et al. (2000). Molecular weight and configurational stability of poly(phenylacetylene)
  • Jenekhe, S. A., & Chen, X. L. (2023). Thermoresponsive Dendronized Poly(phenylacetylene)s via Dynamic Covalent Chemistry Showing Multiple-Responsive Chirality. Journal of the American Chemical Society, 145(50), 27361-27370.
  • Pérez, P. J., et al. (2019). Branched Poly(phenylacetylene). Macromolecules, 52(21), 8195-8202.
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  • Pérez, P. J., et al. (2022). Polymerization of phenylacetylene catalyzed by rhodium(i) complexes with N-functionalized N-heterocyclic carbene ligands. Polymer Chemistry, 13(8), 1144-1153.
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Unlocking Catalytic Mechanisms: Applications of Phenylacetylene-2-¹³C in Modern Catalysis Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing the frontiers of catalysis, the ability to precisely track atomic and molecular transformations is paramount. Isotopic labeling serves as a powerful lens through which the intricate dance of atoms in a catalytic cycle can be observed. Among the arsenal of isotopically labeled compounds, Phenylacetylene-2-¹³C has emerged as a particularly insightful probe. Its strategic placement of a ¹³C label at the terminal acetylenic carbon provides a unique spectroscopic handle to dissect reaction mechanisms, quantify reaction kinetics, and identify fleeting intermediates with a high degree of certainty. This guide provides an in-depth exploration of the applications of Phenylacetylene-2-¹³C in catalysis research, complete with detailed protocols and expert insights to empower your experimental designs.

The Power of a Labeled Alkyne: Why Phenylacetylene-2-¹³C is a Choice Substrate

The utility of Phenylacetylene-2-¹³C stems from the inherent properties of the ¹³C isotope and the reactivity of the alkyne functionality. The ¹³C nucleus possesses a nuclear spin (I = 1/2), making it amenable to Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic placement of the label at the C-2 position of the phenylacetylene molecule allows for the direct monitoring of the fate of this specific carbon atom throughout a catalytic transformation. This is invaluable for:

  • Mechanistic Elucidation: Tracking the ¹³C label enables the unambiguous identification of bond-forming and bond-breaking events at the alkyne moiety. This can help to distinguish between proposed catalytic cycles and to identify key intermediates.

  • Reaction Monitoring and Kinetics: The distinct chemical shift of the ¹³C-labeled carbon allows for its clear resolution in an NMR spectrum, often in regions with less signal overlap compared to ¹H NMR.[1] This facilitates real-time, in-situ monitoring of the consumption of the starting material and the formation of products, enabling precise kinetic analysis.[2]

  • Spectroscopic Probe: The ¹³C nucleus is sensitive to its local electronic environment. Changes in the chemical shift and coupling constants of the labeled carbon can provide valuable information about the coordination of the alkyne to a metal center and the electronic nature of catalytic intermediates.

Application Highlight: Elucidating the Mechanism of Rhodium-Catalyzed Phenylacetylene Polymerization

The polymerization of phenylacetylene is a classic example where Phenylacetylene-2-¹³C can provide profound mechanistic insights. Rhodium-based catalysts are known to efficiently polymerize phenylacetylene to produce conjugated polymers with interesting electronic and optical properties.[3] However, the precise mechanism of initiation and propagation can be complex.

By using Phenylacetylene-2-¹³C, researchers can follow the incorporation of the labeled monomer into the growing polymer chain. ¹³C NMR spectroscopy can be used to identify the signals corresponding to the labeled carbon in the monomer, in any catalytic intermediates (such as a rhodium-vinyl species), and in the final polymer backbone.[4][5] This allows for the direct observation of the key steps in the polymerization process.

Visualizing the Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the rhodium-catalyzed polymerization of phenylacetylene, highlighting the role of the ¹³C label.

Catalytic_Cycle cluster_main Rhodium-Catalyzed Polymerization of Phenylacetylene Rh_cat [Rh(I)] Catalyst Coordination Coordination Rh_cat->Coordination Monomer Phenylacetylene-2-¹³C (Ph-C≡¹³CH) Monomer->Coordination Propagation Chain Propagation Monomer->Propagation Rh_complex [Rh(I)]-Alkyne Complex Coordination->Rh_complex Oxidative_Coupling Oxidative Coupling/ Insertion Rh_vinyl Rhodium-Vinyl Intermediate (with ¹³C label) Oxidative_Coupling->Rh_vinyl Rh_growing [Rh(I)]-Polymer Complex Propagation->Rh_growing Termination Termination/ Chain Transfer Termination->Rh_cat Regenerated Catalyst Polymer Poly(phenylacetylene) with ¹³C label in backbone Termination->Polymer Rh_complex->Oxidative_Coupling Rh_vinyl->Propagation Rh_growing->Termination

Caption: Catalytic cycle for Rh-catalyzed polymerization of Phenylacetylene-2-¹³C.

Protocol: In-situ ¹³C NMR Monitoring of Rhodium-Catalyzed Phenylacetylene-2-¹³C Polymerization

This protocol provides a detailed methodology for the real-time investigation of the rhodium-catalyzed polymerization of Phenylacetylene-2-¹³C using in-situ ¹³C NMR spectroscopy. This approach allows for both mechanistic elucidation and kinetic analysis.

I. Materials and Reagents
  • Phenylacetylene-2-¹³C (≥98% isotopic purity)

  • Rhodium catalyst precursor (e.g., [Rh(nbd)Cl]₂, where nbd = norbornadiene)[4]

  • Co-catalyst/activator (e.g., a tertiary amine like triethylamine, if required by the specific catalyst system)[3]

  • Anhydrous, deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • Internal standard for quantitative NMR (qNMR), if desired (e.g., 1,3,5-trimethoxybenzene)

  • High-quality NMR tubes (e.g., Norell® or equivalent)

  • Schlenk line or glovebox for handling air-sensitive reagents

II. Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

Experimental_Workflow cluster_workflow Experimental Workflow for In-situ NMR Monitoring A 1. Catalyst Preparation (in glovebox/Schlenk line) B 2. NMR Sample Preparation (Addition of solvent, substrate, and internal standard) A->B C 3. NMR Spectrometer Setup (Temperature equilibration, shimming) B->C D 4. Acquisition of Initial Spectrum (t=0) (¹H and ¹³C spectra before catalyst injection) C->D E 5. Reaction Initiation (Injection of catalyst solution) D->E F 6. In-situ NMR Monitoring (Time-resolved acquisition of ¹³C spectra) E->F G 7. Data Processing and Analysis (Integration, kinetic plotting, identification of intermediates) F->G

Caption: Step-by-step experimental workflow for in-situ NMR studies.

III. Detailed Step-by-Step Methodology
  • Catalyst Solution Preparation (under inert atmosphere):

    • In a glovebox or on a Schlenk line, accurately weigh the rhodium catalyst precursor and any co-catalyst into a small vial.

    • Add a small volume of the deuterated solvent to dissolve the components and create a stock solution of known concentration.

  • NMR Sample Preparation:

    • In a separate vial, accurately weigh the Phenylacetylene-2-¹³C and the internal standard (if used).

    • Dissolve these in the deuterated solvent to a known concentration.

    • Transfer a precise volume of this solution (typically 0.5-0.6 mL) to a clean, dry NMR tube.

    • Seal the NMR tube with a septum-equipped cap.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Allow the sample to equilibrate to the desired reaction temperature (e.g., 25 °C).

    • Lock and shim the spectrometer on the sample to ensure optimal spectral resolution.

  • Acquisition of Initial Spectra (t=0):

    • Acquire a standard ¹H NMR spectrum to confirm the integrity of the starting materials.

    • Acquire a quantitative ¹³C{¹H} NMR spectrum of the sample before the addition of the catalyst. This will serve as the t=0 reference.

      • Key ¹³C NMR Parameters for Quantification:

        • Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE).[6]

        • Employ a sufficiently long relaxation delay (D1) to allow for full relaxation of the ¹³C nuclei between scans (typically 5-7 times the longest T₁ of the carbons of interest).[7]

        • Use a 90° pulse angle.

        • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Reaction Initiation:

    • Carefully and quickly, inject a precise volume of the catalyst stock solution into the NMR tube through the septum using a gas-tight syringe.

    • Gently agitate the NMR tube to ensure thorough mixing.

    • Immediately re-insert the NMR tube into the spectrometer.

  • In-situ NMR Monitoring:

    • Begin acquiring a series of time-resolved ¹³C{¹H} NMR spectra. The time interval between spectra will depend on the reaction rate. For a moderately fast reaction, acquiring a spectrum every 5-10 minutes may be appropriate.

    • Continue acquiring spectra until the reaction has reached completion or for the desired reaction time.

  • Data Processing and Analysis:

    • Process the series of ¹³C NMR spectra (Fourier transform, phase correction, baseline correction).

    • Mechanistic Analysis: Carefully examine the spectra for the appearance of new signals that could correspond to catalytic intermediates. The chemical shift of the ¹³C label in these species will provide clues to their structure. Also, track the disappearance of the Phenylacetylene-2-¹³C signal and the growth of the polymer signals.

    • Kinetic Analysis: Integrate the signal of the ¹³C-labeled carbon in the Phenylacetylene-2-¹³C at each time point. Normalize this integral to the integral of the internal standard (if used). Plot the concentration of Phenylacetylene-2-¹³C versus time to determine the reaction rate and order.

IV. Data Presentation

Quantitative data from these experiments should be summarized in a clear and concise manner.

Table 1: Representative ¹³C NMR Chemical Shifts for Monitored Species

SpeciesLabeled CarbonApproximate Chemical Shift (ppm)
Phenylacetylene-2-¹³C≡¹³C-H80-85
Rhodium-Vinyl Intermediate=¹³C(H)-Rh140-160
Poly(phenylacetylene)-[Ph(C)=¹³C(H)]n-125-140

Table 2: Example Kinetic Data from In-situ ¹³C NMR Monitoring

Time (min)Integral of Phenylacetylene-2-¹³C SignalNormalized Concentration (M)
01.000.100
100.850.085
200.720.072
300.610.061
600.370.037

Expanding the Scope: Other Catalytic Applications of Phenylacetylene-2-¹³C

The utility of Phenylacetylene-2-¹³C extends beyond polymerization catalysis. Here are some other areas where this valuable isotopic tracer can be applied:

  • Hydrogenation Reactions: In the selective hydrogenation of phenylacetylene to styrene and ethylbenzene, Phenylacetylene-2-¹³C can be used to track the fate of the alkyne and to study the selectivity of the catalyst.[8][9] By monitoring the disappearance of the labeled alkyne signal and the appearance of labeled alkene and alkane signals, the relative rates of the two hydrogenation steps can be determined.

  • Hydration of Alkynes: The gold- or mercury-catalyzed hydration of phenylacetylene yields acetophenone.[10][11] Using Phenylacetylene-2-¹³C allows for the direct observation of the formation of the enol intermediate and its tautomerization to the ketone product.[12]

  • Tandem and Cascade Reactions: In more complex tandem or cascade reactions involving alkynes, Phenylacetylene-2-¹³C can be an invaluable tool for tracing the path of the alkyne moiety through multiple bond-forming events.[13][14]

Conclusion: A Versatile Tool for Catalysis Research

Phenylacetylene-2-¹³C is a powerful and versatile tool for the modern catalysis researcher. Its ability to provide unambiguous mechanistic and kinetic information through the lens of ¹³C NMR spectroscopy makes it an indispensable asset for understanding and optimizing a wide range of catalytic transformations. The protocols and insights provided in this guide are intended to serve as a foundation for the successful application of this valuable isotopic tracer in your own research endeavors. By embracing the precision of isotopic labeling, we can continue to unravel the complexities of catalysis and drive innovation in chemical synthesis and drug development.

References

  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • JEOL USA, Inc. (n.d.). High sensitivity and quantitative 13C measurements using “Q-POMMIE”. Retrieved from [Link]

  • Singh, R., & Tiwari, A. (2023). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical and Biomedical Analysis, 229, 115339. [Link]

  • Jiménez, M. V., Pérez-Torrente, J. J., & Oro, L. A. (2018). Mechanistic Investigation on the Polymerization of Phenylacetylene by 2-Diphenylphosphinopyridine Rhodium(I) Catalysts: Understanding the Role of the Cocatalyst and Alkynyl Intermediates. Organometallics, 37(17), 2836–2848. [Link]

  • Tabata, M., & Sone, T. (2021). Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives. Catalysts, 11(8), 952. [Link]

  • von Harbou, E. (2015). Quantitative NMR methods for reaction and process monitoring. Technische Universität Kaiserslautern. [Link]

  • Wiley Analytical Science. (2020, November 24). In-situ NMR spectroscopy in catalysis. [Link]

  • Zuccaccia, D., Belanzoni, P., & Macchioni, A. (2019). Hydration of alkynes catalyzed by [Au(X)(L)(ppy)]X in the green solvent γ-valerolactone under acid-free conditions: the importance of the pre-equilibrium step. Catalysis Science & Technology, 9(19), 5484-5496. [Link]

  • Belanzoni, P., & Zuccaccia, D. (2021). Monitoring of the Pre-Equilibrium Step in the Alkyne Hydration Reaction Catalyzed by Au(III) Complexes: A Computational Study Based on Experimental Evidences. Molecules, 26(8), 2345. [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

  • El-Hakam, S. A., & El-Nahas, A. M. (1993). Hydrogenation of phenylacetylene by Pd/Al2O3 and PdCl2: Intermediates and selectivity. Bulletin of the Chemical Society of Japan, 66(11), 3403-3406.
  • Tabata, M., & Sone, T. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers, 17(1), 123. [Link]

  • Li, Y., et al. (2025). Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. Chinese Journal of Chemistry. [Link]

  • Oh, C. H., & Kim, A. (2006). Tandem cyclization of alkynes via rhodium alkynyl and alkenylidene catalysis. Organic Letters, 8(24), 5441–5444. [Link]

  • Singh, R., & Tiwari, A. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical and Biomedical Analysis, 253, 116515. [Link]

  • Reddy, R. S., et al. (2012). Gold-catalyzed tandem reactions of amide–aldehyde–alkyne coupling and cyclization-synthesis of 2,4,5-trisubstituted oxazoles. Chemical Science, 3(11), 3191-3196. [Link]

  • Ananikov, V. P., et al. (2023). Liquid-Phase Partial Hydrogenation of Phenylacetylene at Ambient Conditions Catalyzed by Pd-Fe-O Nanoparticles Supported on Silica. Nanomaterials, 13(15), 2247. [Link]

  • Wiley Analytical Science. (2020). In-situ NMR spectroscopy in catalysis. Retrieved from [Link]

  • Biloen, P., & Sachtler, W. M. H. (2002). Investigations by (13)C NMR spectroscopy of ethene-initiated catalytic CO hydrogenation. Journal of the American Chemical Society, 124(42), 12539-12550. [Link]

  • Dong, M. J., et al. (2019). Creation of Redox‐Active PdSx Nanoparticles Inside the Defect Pores of MOF UiO‐66 with Unique Semihydrogenation Catalytic Properties. Angewandte Chemie International Edition, 58(52), 18918-18923. [Link]

  • Zhang, X., et al. (2024). Efficient selective hydrogenation of phenylacetylene over Pd-based rare earth dual-atomic catalysts. Carbon Neutralization, 3(4), 1-13. [Link]

  • Sengeh, J. V., et al. (2021). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. European Polymer Journal, 147, 110289. [Link]

  • Soderberg, T. (2023). Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes. Chemistry LibreTexts. [Link]

Sources

Protocols for using Phenylacetylene-2-13C in solid-state NMR

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Phenylacetylene-2-13C in Solid-State NMR

Abstract

This guide details the experimental protocols for utilizing Phenylacetylene-2-13C (Ph-C≡


CH) as a high-sensitivity probe in solid-state Nuclear Magnetic Resonance (ssNMR). While phenylacetylene is a liquid at room temperature, its isotopically labeled variant is a critical tool for elucidating reaction mechanisms at interfaces (e.g., "click" chemistry on surfaces), monitoring polymerization kinetics, and probing local dynamics in porous materials (MOFs/zeolites). This document focuses on the terminal 

-labeled position
, exploiting its large Chemical Shift Anisotropy (CSA) and strong heteronuclear dipolar couplings to extract structural constraints.

Introduction: The Physics of the Probe

Phenylacetylene-2-13C introduces a spin-1/2 nucleus at the terminal alkyne position. This specific labeling site offers three distinct physical advantages for solid-state analysis:

  • Large Chemical Shift Anisotropy (CSA): The cylindrical symmetry of the C≡C triple bond generates a massive CSA span (

    
     ppm). This makes the line shape highly sensitive to molecular orientation and reorientational dynamics (wobbling/flipping) within a solid matrix.
    
  • Diagnostic Chemical Shift Sensitivity: The transition from an alkyne (

    
     hybridized, 
    
    
    
    ppm) to an alkene (
    
    
    ,
    
    
    ppm) or triazole (in click chemistry) provides an unambiguous reporter for reaction progress.
  • Strong Dipolar Coupling: Being a CH moiety, the

    
    -
    
    
    
    H dipolar coupling constant is large (
    
    
    kHz for a static bond). This allows for rapid Cross-Polarization (CP) buildup, significantly reducing experimental time compared to quaternary carbon labels.

Material Handling & Safety

Compound: Phenylacetylene-2-13C (99 atom %


)
CAS:  54522-92-8
State:  Viscous Liquid (bp 142 °C)[1]

Critical Safety Warning: Phenylacetylene is volatile and reactive. In solid-state NMR, "liquid" samples must be immobilized or contained to prevent rotor imbalance and probe damage.

Protocol: Immobilization Strategies

Choose the strategy matching your application:

StrategyApplicationPreparation Method
A. Surface Adsorption Catalysis, MOFsAdsorb 10-50

L onto 100 mg of activated silica or MOF. Pack into rotor immediately.
B. Frozen Matrix Dynamics, StructureMix with glass-forming solvent (e.g., toluene-d8). Freeze rapidly in liquid

before insertion into a pre-cooled probe (< 150 K).
C. Polymerization Materials ScienceReact in-situ or ex-situ to form Poly(phenylacetylene). The solid polymer is ground and packed.[2]
D. Rotor Inserts HR-MAS (Soft Matter)Use Kel-F or Teflon inserts (30-50

L volume) to center the liquid liquid within the MAS rotor.

Experimental Protocols

Workflow Overview

G cluster_0 Validation Loop Sample Sample Prep (Immobilization) Hardware Hardware Setup (Probe Tuning/Temp) Sample->Hardware Pack Rotor Pulse Pulse Sequence (CP-MAS / REDOR) Hardware->Pulse Magic Angle (54.7°) Acquisition Acquisition (High Power Decoupling) Pulse->Acquisition 1H Decoupling Process Processing (CSA Extraction) Acquisition->Process FT & Phasing Process->Hardware Optimization

Figure 1: General workflow for solid-state NMR characterization of Phenylacetylene-2-13C samples.

Experiment A: 1D CP-MAS (Structural Fingerprinting)

Objective: Verify chemical state (alkyne vs. reacted product) and local environment.

Hardware Setup:

  • Probe: 3.2 mm or 4 mm H/X/Y MAS probe.

  • Spinning Speed: 10–15 kHz (sufficient to remove most sidebands for the aromatic ring, but alkyne CSA may still generate sidebands).

  • Temperature: 298 K (or < 250 K if studying frozen dynamics).

Pulse Sequence Parameters:

  • 
    H Excitation:  90° pulse (
    
    
    
    ).
  • Cross Polarization (CP):

    • Contact Time: 100

      
      s – 2 ms .
      
    • Note: Since C2 is a protonated carbon (

      
      -H), CP dynamics are fast. Use short contact times (100–500 
      
      
      
      s) to selectively enhance this position and suppress quaternary carbons (e.g., the phenyl ring C1).
    • Ramp: 70-100% linear ramp on

      
      H channel during lock.
      
  • Decoupling: SPINAL-64 or TPPM at 80–100 kHz field strength. High power is required due to the strong C-H coupling.

  • Recycle Delay:

    
     (typically 2–5 s for organic solids).
    

Data Interpretation:

  • 
     ppm:  Intact terminal alkyne.
    
  • 
     ppm:  Polymerized backbone or aromatic transformation.
    
  • Sideband Pattern: At 10 kHz spinning, the alkyne peak will likely show rotational sidebands. These are not artifacts; they contain the CSA tensor information.

Experiment B: CSA Tensor Extraction (Dynamics)

Objective: Measure the orientation/mobility of the alkyne tail.

Method: Slow-Spinning CP-MAS.

  • Reduce Spinning Speed: Spin at 3–5 kHz. This intentionally generates a large manifold of spinning sidebands (SSBs).

  • Acquire Spectrum: Ensure high S/N on the sidebands.

  • Analysis: Use Herzfeld-Berger analysis or spectral fitting software (e.g., dmfit) to fit the sideband intensities.

    • Static Limit: If the molecule is rigid, the span (

      
      ) will be large (~180 ppm).
      
    • Dynamic Limit: If the phenylacetylene is wobbling (e.g., tethered to a surface), the CSA span will collapse (average out). The reduction factor indicates the order parameter (

      
      ) of the motion.
      
Experiment C: - REDOR (Distance Measurement)

Objective: Determine if the phenylacetylene probe is close to a nitrogen-containing active site (e.g., in a catalytic protein or amine-functionalized surface).

Prerequisite: The surface/protein must contain


.

Protocol:

  • Sequence: Rotor-Synchronized Echo with

    
    
    
    
    
    -pulses (REDOR).
  • Spinning Speed: 8–10 kHz (stable).

  • Acquisition:

    • 
       Scan:  Standard echo without 
      
      
      
      pulses (Reference).
    • 
       Scan:  Echo with 
      
      
      
      
      
      -pulses every half-rotor period (Dephasing).
  • Curve Fitting: Plot

    
     vs. Mixing Time.
    
  • Result: The steepness of the dephasing curve correlates directly to the dipolar coupling strength (

    
    ), yielding the distance 
    
    
    
    between the alkyne
    
    
    and the nearest
    
    
    .

Case Study: Polymerization Monitoring

Context: Poly(phenylacetylene) is a conductive polymer. Monitoring the transition from monomer to polymer in the solid state confirms the mechanism (cis-transoidal vs. trans-transoidal).

ParameterMonomer (Phenylacetylene-2-13C)Polymer (Poly-PA)
Hybridization

(Linear)

(Planar/Helical)
Chemical Shift ~75-85 ppm~125-135 ppm
Line Width Sharp (Liquid-like if mobile)Broad (1-3 ppm) due to structural heterogeneity
CSA Span Large (~180 ppm)Reduced (~100 ppm)

Visualization of Reaction Pathway:

Reaction Monomer Monomer Ph-C≡13CH (sp, ~80 ppm) Transition Insertion Mechanism Monomer->Transition Coordination Catalyst Rh/W Catalyst (Solid State) Catalyst->Transition Active Site Polymer Polymer -[Ph-C=13CH]n- (sp2, ~130 ppm) Transition->Polymer Propagation

Figure 2: NMR-observable transition from alkyne monomer to conjugated polymer backbone.

Troubleshooting & Optimization

  • Issue: No Signal in CP-MAS.

    • Cause: The molecule might be too mobile (liquid-like) even if "solid". Mobile molecules have

      
       relaxation times that are too short for efficient CP.
      
    • Solution: Use Direct Polarization (DP) with a long recycle delay (10-30s) instead of CP. Alternatively, cool the sample to < 250 K to freeze the motion.

  • Issue: Broad Featureless Lines.

    • Cause: Amorphous packing or paramagnetic impurities (if using a metal catalyst).

    • Solution: Increase spinning speed to > 20 kHz to average out strong homonuclear dipolar couplings. Ensure catalyst residues are washed or diamagnetic.

  • Issue: Rotor Instability.

    • Cause: Liquid imbalance.

    • Solution: Ensure the liquid is fully adsorbed into the silica/matrix. If using inserts, ensure the insert is centered and the rotor cap is tight.

References

  • Sigma-Aldrich. Phenylacetylene-2-13C Product Specification & Properties.Link

  • Titov, A. A., et al. (2018).[3] Interaction of the trinuclear copper(I) pyrazolate with alkynes and carbon-carbon triple bond activation.[3] Royal Society of Chemistry (Dalton Trans). (Demonstrates solution NMR shifts of phenylacetylene: Alkyne C at 86/106 ppm). Link

  • Sengeh, J.V., et al. (2021).[4] Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield. OSTI.gov. (Provides NMR data for Poly(PA): Broad proton band 6.5-7.8 ppm, Carbon peaks ~120-140 ppm).[4] Link

  • University of Tuebingen. Chemical Shift Tensor Conventions & Anisotropy. (Fundamental physics of CSA tensors in solids). Link

  • Jeol Jason. Automation and high throughput in solid-state NMR. (Protocols for rotor handling and packing). Link

  • Hebrew University of Jerusalem. NMR Sample Preparation Guide. (General protocols for handling liquid/solid samples). Link

Sources

Application and Protocol Guide: Phenylacetylene-2-¹³C for the Investigation of Alkyne-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Covalent Interactions in Drug Discovery and Chemical Biology

The study of interactions between small molecules and proteins is a cornerstone of modern drug discovery and chemical biology. While non-covalent interactions have traditionally been the primary focus, there is a resurgent interest in covalent inhibitors. These molecules form a stable, covalent bond with their target protein, often leading to prolonged and potent biological effects.[1] Terminal alkynes, in particular, have emerged as a privileged class of "warheads" for covalent inhibitors, demonstrating the ability to react selectively with nucleophilic residues, most notably cysteine, within the binding sites of proteins.[2] Understanding the precise nature of these covalent interactions—the kinetics of bond formation, the structure of the resulting adduct, and the impact on protein function—is critical for the rational design of targeted therapeutics and chemical probes.

Phenylacetylene, a simple and readily handled aromatic alkyne, serves as an excellent model system and a core scaffold for more complex covalent modifiers. To facilitate the detailed study of its interactions with proteins, we introduce Phenylacetylene-2-¹³C, a stable isotope-labeled variant that provides a powerful and unambiguous spectroscopic handle for a suite of biophysical techniques. This guide provides an in-depth overview of the applications of Phenylacetylene-2-¹³C and detailed protocols for its use in studying alkyne-protein interactions using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Strategic Advantage of ¹³C-Labeling at the Terminal Alkyne Carbon

The specific placement of a ¹³C label at the terminal carbon (C2) of the phenylacetylene alkyne moiety is a deliberate and strategic choice. This isotopic enrichment provides a unique spectroscopic signature at the very atom that participates directly in the covalent bond formation with a protein nucleophile. This offers several distinct advantages:

  • Unambiguous NMR Signal: The ¹³C nucleus is NMR-active, but its low natural abundance (~1.1%) means that spectra are not crowded with background signals.[3][4] By introducing a 99% enriched ¹³C at the C2 position, we create a highly sensitive and specific probe. The chemical environment of this carbon atom undergoes a dramatic change upon covalent modification, resulting in a significant and easily detectable shift in its NMR resonance frequency.[5]

  • Direct Mechanistic Insight: Observing the changes in the ¹³C NMR spectrum of Phenylacetylene-2-¹³C upon incubation with a target protein allows for the direct monitoring of the covalent reaction in real-time. This provides invaluable information about the reaction kinetics and the formation of intermediates.[6]

  • Precise Mass Shift for Mass Spectrometry: The +1 Dalton mass shift introduced by the ¹³C label provides a clear and unambiguous marker for identifying the modified peptide in a complex mixture during mass spectrometry analysis. This greatly simplifies data interpretation and enhances the confidence in identifying the site of modification.

  • Minimal Perturbation: The substitution of a ¹²C atom with a ¹³C atom is a minimal structural perturbation, ensuring that the labeled molecule behaves virtually identically to its unlabeled counterpart in terms of its chemical reactivity and binding affinity.

Phenylacetylene-2-¹³C is commercially available from suppliers such as Sigma-Aldrich, making it an accessible tool for the research community.[7][8]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for utilizing Phenylacetylene-2-¹³C to study covalent interactions with proteins. These protocols are designed to be self-validating, with clear explanations for each step and guidance on data interpretation.

Protocol 1: In-situ Monitoring of Covalent Adduct Formation by ¹³C NMR Spectroscopy

This protocol describes the use of ¹³C NMR to directly observe the covalent reaction between Phenylacetylene-2-¹³C and a cysteine-containing protein.

Rationale: The chemical shift of the ¹³C-labeled terminal alkyne carbon is highly sensitive to its hybridization state and electronic environment. Upon reaction with a cysteine thiol, the sp-hybridized alkyne carbon is converted to an sp²-hybridized vinyl sulfide carbon, resulting in a significant downfield shift in the ¹³C NMR spectrum. This provides a direct readout of covalent bond formation.

Experimental Workflow:

Caption: Workflow for monitoring alkyne-protein covalent bond formation by ¹³C NMR.

Step-by-Step Methodology:

  • Protein Preparation:

    • Prepare a concentrated solution of the target protein (e.g., 100 µM - 1 mM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 10% D₂O).

    • Ensure the protein is stable and properly folded under the experimental conditions. If the protein contains a catalytic cysteine, it may be necessary to ensure it is in its reduced, nucleophilic state.

  • Preparation of Phenylacetylene-2-¹³C Stock Solution:

    • Dissolve Phenylacetylene-2-¹³C in a deuterated organic solvent compatible with the NMR buffer (e.g., DMSO-d₆ or methanol-d₄) to create a concentrated stock solution (e.g., 10-100 mM).

  • NMR Sample Preparation and Initial Spectrum:

    • Transfer the protein solution to an NMR tube.

    • Acquire a background ¹³C NMR spectrum of the protein alone to identify any interfering signals.

    • Add a small volume of the Phenylacetylene-2-¹³C stock solution to the NMR tube to achieve the desired final concentration (e.g., a 1:1 to 10:1 molar ratio of inhibitor to protein). Mix gently.

  • Time-Course NMR Data Acquisition:

    • Immediately begin acquiring a series of 1D ¹³C NMR spectra over time. The time intervals will depend on the expected reaction rate and can range from minutes to hours.

    • Use a high-field NMR spectrometer equipped with a cryoprobe for optimal sensitivity.

    • Employ proton decoupling during the acquisition to improve signal-to-noise and resolution.

  • Data Analysis and Interpretation:

    • Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

    • Identify the resonance corresponding to the ¹³C-labeled carbon in the unreacted Phenylacetylene-2-¹³C. The chemical shift of the terminal alkyne carbon in phenylacetylene is approximately 83 ppm.[3][9]

    • Monitor the appearance of a new peak(s) downfield from the initial alkyne signal. The vinyl sulfide carbon in the covalent adduct is expected to resonate in the range of 120-150 ppm.

    • Integrate the peaks corresponding to the unreacted alkyne and the covalent adduct at each time point.

    • Plot the normalized integral of the product peak versus time to determine the reaction kinetics.

Expected Data:

Species¹³C-Labeled CarbonExpected ¹³C Chemical Shift (ppm)
Phenylacetylene-2-¹³CTerminal Alkyne (sp)~80-85
Phenylacetylene-Cysteine AdductVinyl Sulfide (sp²)~120-150

Self-Validation and Controls:

  • No-Enzyme Control: Run a parallel experiment with Phenylacetylene-2-¹³C in the NMR buffer without the protein to ensure the compound is stable and does not react with buffer components.

  • Inactive Mutant Control: If possible, use a mutant of the target protein where the reactive cysteine has been replaced (e.g., with serine or alanine) to demonstrate that the observed reaction is specific to the intended nucleophile.

Protocol 2: Identification of Covalent Adducts and Modification Sites by Mass Spectrometry

This protocol outlines a bottom-up proteomics approach to identify the specific peptide and amino acid residue modified by Phenylacetylene-2-¹³C.

Rationale: The covalent modification of a peptide by Phenylacetylene-2-¹³C results in a specific mass increase. By digesting the modified protein and analyzing the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the modified peptide can be identified based on its unique mass. Fragmentation of the modified peptide in the mass spectrometer will then pinpoint the exact site of modification.[1]

Experimental Workflow:

Caption: Workflow for identifying the site of protein modification by Phenylacetylene-2-¹³C using mass spectrometry.

Step-by-Step Methodology:

  • Protein Modification:

    • Incubate the target protein with a molar excess of Phenylacetylene-2-¹³C under conditions that promote covalent modification (as determined by NMR or other assays).

    • Include a control sample where the protein is incubated without the inhibitor.

  • Sample Preparation for Proteomics:

    • Denature the protein samples (e.g., with urea or SDS).

    • Reduce any disulfide bonds with a reducing agent like dithiothreitol (DTT).

    • Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (IAM) to prevent disulfide bond reformation. This step is crucial for differentiating the covalently modified cysteine from unmodified cysteines.

  • Proteolytic Digestion:

    • Digest the protein into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.

  • LC-MS/MS Analysis:

    • Separate the peptide mixture using reverse-phase liquid chromatography.

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

    • The mass spectrometer should be operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS) based on their intensity.

  • Data Analysis:

    • Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, or similar) to search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • Specify a variable modification corresponding to the mass of the Phenylacetylene-2-¹³C adduct on cysteine. The mass of the adduct is the mass of Phenylacetylene-2-¹³C (103.13 Da).

    • The search software will identify peptides that have been modified with Phenylacetylene-2-¹³C and provide a confidence score for the identification.

    • Manually inspect the MS/MS spectra of the identified modified peptides to confirm the presence of fragment ions that support the modification site.

Expected Data:

  • Mass Shift: The covalent adduction of Phenylacetylene-2-¹³C to a cysteine residue will result in a mass increase of 103.13 Da for the modified peptide.

  • MS/MS Fragmentation: In the MS/MS spectrum of the modified peptide, the b- and y-ions containing the modified cysteine will show a corresponding mass shift. This allows for the precise localization of the modification.

Self-Validation and Controls:

  • Unmodified Control: Analysis of the control sample (protein without inhibitor) should not identify any peptides with the phenylacetylene modification.

  • Database Search Parameters: Ensure that the search parameters are set correctly to include the specific mass of the ¹³C-labeled adduct.

Conclusion

Phenylacetylene-2-¹³C is a powerful and versatile tool for the detailed investigation of alkyne-protein interactions. The strategic placement of the ¹³C label provides a unique and unambiguous spectroscopic handle for both NMR and mass spectrometry. The protocols outlined in this guide provide a robust framework for researchers to monitor the kinetics of covalent bond formation in real-time and to precisely identify the site of modification on the target protein. These methodologies will aid in the rational design of more potent and selective covalent inhibitors and contribute to a deeper understanding of the role of covalent interactions in biology and medicine.

References

  • Studying enzyme mechanism by 13C nuclear magnetic resonance. PubMed. Available at: [Link]

  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Aston University. Available at: [Link]

  • Solid-State NMR Study of Poly(phenylacetylene) Synthesized with a Rhodium Complex Initiator. ACS Publications. Available at: [Link]

  • Clickable report tags for identification of modified peptides by mass spectrometry. PubMed. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Application of 13C-NMR spectroscopy to in vitro analysis of enzyme kinetics. PubMed. Available at: [Link]

  • Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O‑Mycoloylome. eScholarship. Available at: [Link]

  • Analysis of enzyme reactions using NMR techniques_ A case study with α-methylacyl-CoA racemase (AMACR). ScienceDirect. Available at: [Link]

  • Mass spectrometry analysis of cysteine and alkyne and co-localization... ResearchGate. Available at: [Link]

  • Applications of 13C nmr in the study of biosynthetic mechanism. PubMed. Available at: [Link]

  • Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. Journal of the American Chemical Society. Available at: [Link]

  • Supporting Information - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Alkyne-Tag SERS Screening and Identification of Small-Molecule-Binding Sites in Protein. PubMed. Available at: [Link]

  • Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. PMC. Available at: [Link]

  • Enhancing multiplexed cysteine chemoproteomics by uniting FragPipe with solid-phase compatible dialkoxydiphenylsilane reagents. ChemRxiv. Available at: [Link]

  • Phenylacetylene - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]

  • Why Adduct Choice Matters in Tandem Mass Spectrometry. The Analytical Scientist. Available at: [Link]

  • 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • 1 H and 13 C NMR spectra of 0.1 M cysteine in D 2 O (pH 9.1) and.... ResearchGate. Available at: [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at: [Link]

  • NMR study of 13C-kinetic isotope effects at 13C natural abundance to characterize oxidations and an enzyme-catalyzed reduction. ResearchGate. Available at: [Link]

  • 13.5: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Practical approaches to labelling terminal alkynes with deuterium. PMC. Available at: [Link]

  • Spectroscopic Evidence for a Covalent Sigma Au–C Bond on Au Surfaces Using 13C Isotope Labeling. ResearchGate. Available at: [Link]

  • Alkyne synthesis through coupling of gem-diborylalkanes with carboxylic acid esters. ResearchGate. Available at: [Link]

  • Flow Chemistry for Contemporary Isotope Labeling. X-Chem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Phenylacetylene-2-13C Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Phenylacetylene-2-¹³C. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your yields. As Senior Application Scientists, we understand that isotopic labeling introduces unique challenges, and this resource is built on a foundation of technical expertise and practical field experience.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of Phenylacetylene-2-¹³C can arise from a variety of factors, from the quality of starting materials to subtle variations in reaction conditions. This section provides a structured approach to identifying and resolving common issues.

Issue 1: Low Conversion of ¹³C-Labeled Benzaldehyde in the Corey-Fuchs Reaction

Scenario: You are performing a Corey-Fuchs reaction to convert Benzaldehyde-formyl-¹³C to 1,1-dibromo-2-phenylethene-¹³C, but TLC or GC-MS analysis shows a significant amount of unreacted aldehyde.

Potential Causes and Solutions:

  • Inactive Ylide: The dibromomethylenetriphenylphosphorane ylide is sensitive to moisture and air.

    • Solution: Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly opened or purified triphenylphosphine and carbon tetrabromide. The addition of zinc dust can facilitate the formation of the ylide, potentially improving yields.[1][2]

  • Insufficient Reagent Stoichiometry: An inadequate amount of the ylide will result in incomplete conversion of the aldehyde.

    • Solution: While a 1:1 stoichiometry is theoretically required, in practice, a slight excess of the triphenylphosphine and carbon tetrabromide (e.g., 1.1-1.2 equivalents) can drive the reaction to completion.

  • Low Reaction Temperature: The formation and reaction of the ylide can be temperature-dependent.

    • Solution: While the initial formation of the ylide is often performed at 0 °C, allowing the reaction with the aldehyde to slowly warm to room temperature can improve the conversion rate.[3]

Experimental Protocol: Optimized Corey-Fuchs Reaction for ¹³C-Labeled Benzaldehyde

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C and add triphenylphosphine (2.2 eq.).

  • Slowly add carbon tetrabromide (1.1 eq.) in portions, maintaining the temperature at 0 °C.

  • Stir the resulting dark red mixture at 0 °C for 30 minutes.

  • Add a solution of Benzaldehyde-formyl-¹³C (1.0 eq.) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 1,1-dibromo-2-phenylethene-¹³C by flash column chromatography.

Issue 2: Poor Yield in the Final Elimination Step to Phenylacetylene-2-¹³C

Scenario: You have successfully synthesized the 1,1-dibromo-2-phenylethene-¹³C intermediate, but the subsequent elimination to the final product is resulting in a low yield.

Potential Causes and Solutions:

  • Incomplete Elimination: The conversion of the dibromoalkene to the alkyne requires a strong base.

    • Solution: Ensure you are using a sufficient excess of a strong base like n-butyllithium (n-BuLi), typically 2.1-2.2 equivalents. The reaction is highly temperature-sensitive and should be carried out at low temperatures (e.g., -78 °C) to avoid side reactions.[3]

  • Protonation of the Acetylide: The intermediate lithium acetylide is highly basic and can be quenched by proton sources.

    • Solution: Use anhydrous solvents and maintain a strictly inert atmosphere. Quench the reaction with a proton source (e.g., water or saturated ammonium chloride) only after the elimination is complete.

  • Side Reactions: Strong bases can promote side reactions, such as polymerization or degradation of the product.

    • Solution: Maintain a low reaction temperature throughout the addition of the base. Slow, dropwise addition of the base is crucial.

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield of Phenylacetylene-2-13C check_sm Verify Starting Material Purity (¹³C-Benzaldehyde, PPh₃, CBr₄) start->check_sm check_conditions_cf Review Corey-Fuchs Reaction Conditions (Inert atmosphere, dry solvents, temperature) start->check_conditions_cf check_elimination Examine Elimination Step (Base strength, temperature, stoichiometry) start->check_elimination check_purification Assess Purification Method (Distillation vs. Chromatography) start->check_purification sub_sm Impure Starting Materials? check_sm->sub_sm sub_conditions_cf Suboptimal Corey-Fuchs Conditions? check_conditions_cf->sub_conditions_cf sub_elimination Issues with Elimination? check_elimination->sub_elimination sub_purification Product Loss During Purification? check_purification->sub_purification action_sm Purify/Replace Starting Materials sub_sm->action_sm Yes action_cf Optimize Reaction Conditions: - Ensure inert atmosphere - Use anhydrous solvents - Control temperature carefully sub_conditions_cf->action_cf Yes action_elimination Optimize Elimination: - Use fresh, titrated n-BuLi - Maintain -78°C - Slow addition of base sub_elimination->action_elimination Yes action_purification Refine Purification: - Consider vacuum distillation for volatile product - Optimize chromatography conditions sub_purification->action_purification Yes end_node Improved Yield action_sm->end_node action_cf->end_node action_elimination->end_node action_purification->end_node Synthesis_Workflow start Benzaldehyde-formyl-¹³C intermediate 1,1-dibromo-2-phenylethene-¹³C start->intermediate Corey-Fuchs Reaction (PPh₃, CBr₄) product Phenylacetylene-2-¹³C intermediate->product Elimination (n-BuLi)

Sources

Technical Support Center: Calibration & Analysis of Phenylacetylene-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Mandate

Phenylacetylene-2-13C (Ethynyl-2-13C-benzene) is a high-value isotopic standard used primarily in metabolic labeling, vibrational spectroscopy, and mechanistic studies of alkyne activation. Its utility relies entirely on the precision of its isotopic enrichment (>99 atom %


C) and chemical purity.

Unlike standard organic solvents, this compound presents a unique "Triad of Instability":

  • Volatility: Boiling point ~142°C, making it prone to evaporative fractionation.

  • Polymerization: Terminal alkynes are thermodynamically unstable and prone to forming polyphenylacetylene (a conjugated polymer) under heat or light.

  • Isotopic Exchange: The terminal acetylenic proton (

    
    ) is acidic enough to undergo H/D exchange in protic deuterated solvents, complicating mass spectrometry calibration.
    

This guide provides the definitive workflows to calibrate and troubleshoot this material.

Module 1: Primary Calibration via qNMR (The Gold Standard)

The Challenge: Users often report inconsistent integration values when quantifying


C-labeled positions against natural abundance internal standards. This is almost always due to the Nuclear Overhauser Effect (NOE) and relaxation time (

) mismanagement.
Q: Why are my C integrals non-quantitative even with high signal-to-noise?

A: You are likely using standard broadband decoupling (e.g., zgpg on Bruker) which induces NOE signal enhancement. Because the NOE enhancement factor (


) varies between the terminal alkyne carbon and your internal standard, the integrals are not proportional to concentration.

The Solution: You must use Inverse Gated Decoupling .[1] This pulse sequence activates the proton decoupler only during the acquisition time (


), turning it off during the relaxation delay (

). This suppresses the NOE buildup while eliminating

-

splitting, resulting in singlet peaks that represent true molar abundance.
Protocol: Validated qNMR Workflow
ParameterSettingRationale
Pulse Sequence zgig (Bruker) / s2pul (Varian)Inverse Gated Decoupling . Decoupler ON during AQ, OFF during D1.
Relaxation Delay (

)

(typically 60–100 s)
Terminal alkyne carbons have exceptionally long longitudinal relaxation times (

). Failure to wait

leads to under-quantification.
Pulse Angle

Maximizes signal intensity per scan.[2]
Spectral Width 250 ppmEnsures capture of all aromatic and alkyne signals without folding.
Internal Standard Dimethylsulfone (DMSO

) or TCNB
Must be non-volatile and chemically inert toward alkynes.
Visualization: qNMR Logic Flow

qNMR_Workflow Start Start: Sample Prep Solvent Select Solvent (CDCl3 or DMSO-d6) Start->Solvent Avoid Protic Solvents Pulse Pulse Sequence: Inverse Gated (zgig) Solvent->Pulse Load Parameters Delay Relaxation Delay D1 > 5x T1 (~60s) Pulse->Delay NOE Suppression Acq Acquisition (Decoupler ON) Delay->Acq Magnetization Recovery Process Processing: Phase & Baseline Acq->Process FID Result Quantitative Integration Process->Result Calculate Purity Result->Delay If Integral Ratio < 1.0 Increase D1

Caption: Figure 1. Logic flow for Quantitative


C NMR (qNMR) using Inverse Gated Decoupling to ensure stoichiometric accuracy.

Module 2: Mass Spectrometry & Isotopic Dilution

The Challenge: In GC-MS, Phenylacetylene-2-13C is often used as an Internal Standard (IS) for quantifying phenylacetylene. Users frequently encounter "spectral scrambling" or non-linear calibration curves.

Q: Why does the M+1 signal intensity drift during my LC-MS or GC-MS run?

A: This is likely Deuterium Exchange (H/D Scrambling) . The terminal proton of phenylacetylene is acidic (


). If you prepare your standard in Methanol-d4 (MeOD) or D2O, the terminal proton will exchange with the solvent deuterium.
  • Reaction:

    
    
    
  • Result: Your mass shifts from

    
     (due to 
    
    
    
    C) to
    
    
    (due to
    
    
    C + D), destroying your calibration curve.

The Solution:

  • Solvent Selection: Use aprotic solvents only (Acetonitrile, Dichloromethane, Hexane).

  • Glassware: Use silanized glassware to prevent surface-catalyzed polymerization or adsorption.

Q: How do I calculate the Isotopic Enrichment Factor?

Do not rely on the certificate of analysis alone. Verify enrichment using the molecular ion cluster ratio.

Calculation:



Where:
  • 
     = Intensity of natural Phenylacetylene (
    
    
    
    ) at m/z 102 (plus H-loss fragments). Correction: Parent is 102. The labeled parent is 103.
  • Corrected Logic:

    • Natural Phenylacetylene (

      
      ): Parent m/z = 102.
      
    • Phenylacetylene-2-13C (

      
      ): Parent m/z = 103.
      
    • Equation:

      
      
      

Module 3: Troubleshooting Stability & Handling

The Challenge: Phenylacetylene is thermodynamically unstable. A common user complaint is the appearance of "broad humps" in the baseline of NMR spectra or "ghost peaks" in GC chromatograms.

Troubleshooting Decision Tree

Troubleshooting_Tree Issue Problem Detected Type Identify Symptom Issue->Type Broad Broad NMR Baseline (6.5 - 7.5 ppm) Type->Broad Shift Mass Shift (M+2) or Split Peaks Type->Shift Drift Retention Time Drift Type->Drift Polymer Diagnosis: Polymerization Broad->Polymer Action1 Action: Distill under reduced pressure Polymer->Action1 Exchange Diagnosis: H/D Exchange Shift->Exchange Action2 Action: Switch to Aprotic Solvent (ACN) Exchange->Action2 Oxidation Diagnosis: Oxidation (Acetophenone) Drift->Oxidation Action3 Action: Store under N2 at 4°C Oxidation->Action3

Caption: Figure 2. Diagnostic decision tree for identifying degradation modes in Phenylacetylene-2-13C.

Storage Protocols
  • Temperature: Store at

    
     to 
    
    
    
    .
  • Atmosphere: Argon or Nitrogen blanket is mandatory. Oxygen promotes oxidative cleavage to benzoic acid or acetophenone.

  • Stabilizers: If the application permits, add 0.1% BHT (Butylated hydroxytoluene) to inhibit radical polymerization.

Summary of Analytical Parameters

FeatureSpecification / MethodCritical Note
Target Isotope Carbon-13 at C2 (Terminal)

ppm (Solvent dependent)
qNMR Method Inverse Gated Decoupling

.[3] Do NOT use standard zgpg.
MS Parent Ion m/z 103 (M+1)Monitor m/z 102 for natural abundance contamination.
Solvent Compatibility CDCl

, DMSO-d

, Acetone-d

AVOID: MeOD, D

O (Causes H/D exchange).
Boiling Point 142–144 °CUse low-temp evaporation if concentrating.

References

  • National Institutes of Health (NIH). (2003). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC. Retrieved from [Link]

  • Brinkmann, A. (2020). 13C-Satellite Decoupling Strategies for Improving Accuracy in Quantitative Nuclear Magnetic Resonance. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Isotopic Labeling in NMR: Phenylacetylene-2-¹³C vs. Phenylacetylene-1-¹³C

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise elucidation of molecular structures and reaction mechanisms is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in these endeavors. The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), can significantly enhance the information gleaned from NMR experiments. This guide provides an in-depth technical comparison of two selectively ¹³C-labeled isotopomers of phenylacetylene: Phenylacetylene-2-¹³C and Phenylacetylene-1-¹³C. We will explore how the specific placement of the ¹³C label dramatically alters the resulting NMR spectra, offering unique insights for the discerning researcher.

The Significance of Isotopic Labeling in Phenylacetylene

Phenylacetylene, with its simple yet versatile structure combining a phenyl ring and a terminal alkyne, is a frequently studied molecule in organic chemistry. It serves as a model system for understanding electronic effects, reaction mechanisms, and as a building block in the synthesis of more complex molecules and polymers.

Selective ¹³C labeling provides a powerful tool to probe the electronic structure and connectivity within the phenylacetylene framework. By introducing a ¹³C nucleus at a specific position, we can selectively observe spin-spin couplings (J-couplings) that are otherwise obscured or averaged out in the naturally abundant (1.1% ¹³C) sample. This allows for the unambiguous assignment of signals and the measurement of coupling constants that are rich in structural and electronic information.

Comparative Analysis of ¹H and ¹³C NMR Spectra

The primary distinction between Phenylacetylene-2-¹³C and Phenylacetylene-1-¹³C in NMR spectroscopy lies in the observable coupling patterns. The position of the ¹³C label dictates which nuclei will exhibit splitting due to spin-spin interactions with the ¹³C nucleus.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of unlabeled phenylacetylene, the acetylenic proton (H-2) appears as a singlet. However, in the labeled compounds, this signal will be split due to coupling with the adjacent ¹³C atom.

  • Phenylacetylene-2-¹³C: The acetylenic proton (H-2) is directly bonded to the ¹³C-labeled carbon (C-2). This results in a large one-bond coupling constant, ¹J(C2, H2), which splits the H-2 signal into a doublet.

  • Phenylacetylene-1-¹³C: The acetylenic proton (H-2) is two bonds away from the ¹³C-labeled carbon (C-1). This two-bond coupling, ²J(C1, H2), is significantly smaller than the one-bond coupling and will also split the H-2 signal into a doublet.

The phenyl protons in both labeled compounds will also exhibit small, long-range couplings to the labeled carbon, which may or may not be resolved depending on the spectrometer's resolution.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectra of the two isotopomers will show distinct differences in the appearance of the acetylenic carbon signals.

  • Phenylacetylene-2-¹³C: The signal for C-2 will appear as a singlet (as it is the labeled position and we are observing its resonance). The signal for C-1 will be a doublet due to the one-bond coupling with the adjacent ¹³C at the C-2 position, ¹J(C1, C2).

  • Phenylacetylene-1-¹³C: The signal for C-1 will be a singlet. The signal for C-2 will be a doublet due to the one-bond coupling with the adjacent ¹³C at the C-1 position, ¹J(C1, C2).

The one-bond carbon-carbon coupling constant, ¹J(C1, C2), is a particularly valuable piece of information as its magnitude is related to the hybridization of the carbon atoms and the nature of the carbon-carbon bond.

Summary of Expected NMR Parameters

The following table summarizes the expected chemical shifts and key coupling constants for the two isotopomers based on data for unlabeled phenylacetylene.

Parameter Phenylacetylene-2-¹³C Phenylacetylene-1-¹³C
¹H Chemical Shift (δ)
H-2 (acetylenic)~3.0 ppm (doublet)~3.0 ppm (doublet)
Phenyl Protons~7.3-7.5 ppm (multiplets)~7.3-7.5 ppm (multiplets)
¹³C Chemical Shift (δ)
C-1 (ipso-acetylenic)~83 ppm (doublet)~83 ppm (singlet)
C-2 (terminal acetylenic)~77 ppm (singlet)~77 ppm (doublet)
C-ipso (phenyl)~122 ppm~122 ppm
C-ortho (phenyl)~129 ppm~129 ppm
C-meta (phenyl)~128 ppm~128 ppm
C-para (phenyl)~128 ppm~128 ppm
Key Coupling Constants (J)
¹J(C2, H2)~251 HzNot directly observed
²J(C1, H2)Not directly observed~50 Hz
¹J(C1, C2)~156 Hz~156 Hz

Visualizing Spin-Spin Coupling

The following diagrams illustrate the key one- and two-bond couplings that differentiate the NMR spectra of Phenylacetylene-2-¹³C and Phenylacetylene-1-¹³C.

Caption: Key spin-spin couplings in Phenylacetylene-2-¹³C and Phenylacetylene-1-¹³C.

Experimental Protocols

Synthesis of ¹³C-Labeled Phenylacetylene

The synthesis of selectively labeled phenylacetylene can be achieved through various established methods. A common route involves the use of a ¹³C-labeled starting material, such as ¹³C-labeled carbon dioxide or a labeled Grignard reagent, followed by a series of synthetic transformations.

Example Synthetic Route for Phenylacetylene-1-¹³C:

  • Grignard Reaction: React phenylmagnesium bromide with ¹³CO₂ to form ¹³C-carboxyl-labeled benzoic acid.

  • Reduction: Reduce the labeled benzoic acid to the corresponding benzyl alcohol using a suitable reducing agent like lithium aluminum hydride.

  • Halogenation: Convert the benzyl alcohol to benzyl bromide using a reagent such as phosphorus tribromide.

  • Wittig Reaction: React the benzyl bromide with triphenylphosphine to form the phosphonium salt. Treatment with a strong base followed by reaction with formaldehyde will yield styrene with the ¹³C label at the alpha position.

  • Bromination and Elimination: Brominate the styrene to form the dibromide, followed by a double dehydrobromination using a strong base like sodium amide in liquid ammonia to yield Phenylacetylene-1-¹³C.

A similar strategy, starting with a different labeled precursor, can be employed for the synthesis of Phenylacetylene-2-¹³C.

NMR Data Acquisition

High-resolution NMR spectra are crucial for accurately measuring coupling constants.

  • Sample Preparation: Dissolve approximately 10-20 mg of the labeled phenylacetylene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure the smaller long-range coupling constants.

  • ¹³C NMR: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. This will simplify the spectrum and allow for the clear observation of the ¹J(C,C) coupling. Additionally, a proton-coupled ¹³C spectrum can be acquired to observe both ¹J(C,H) and longer-range J(C,H) couplings.

  • 2D NMR: For unambiguous assignment and measurement of all coupling constants, various 2D NMR experiments can be employed, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Applications in Research

The choice between Phenylacetylene-2-¹³C and Phenylacetylene-1-¹³C depends on the specific research question.

  • Reaction Mechanism Studies: By tracking the position of the ¹³C label in the products of a reaction, one can elucidate the mechanism of bond formation and cleavage. For example, in addition reactions to the alkyne, the fate of C-1 versus C-2 can be definitively determined.

  • Polymer Chemistry: In the polymerization of phenylacetylene, using a specifically labeled monomer can provide detailed information about the polymer microstructure, such as the regiochemistry of monomer addition.

  • Materials Science: The electronic properties of phenylacetylene-containing materials can be probed by examining the effect of structural modifications on the ¹³C chemical shifts and coupling constants.

  • Spectroscopic Parameter Studies: These labeled compounds are excellent substrates for the precise measurement of one-bond and long-range C-H and C-C coupling constants, which can be used to validate and refine theoretical models of spin-spin coupling.

Conclusion

The selective ¹³C labeling of phenylacetylene at the C-1 or C-2 position provides a powerful lens through which to examine its structure and reactivity using NMR spectroscopy. The distinct coupling patterns observed in the ¹H and ¹³C NMR spectra of Phenylacetylene-2-¹³C and Phenylacetylene-1-¹³C offer unambiguous and quantitative information that is invaluable for a wide range of chemical research. By understanding the principles outlined in this guide, researchers can effectively leverage these labeled compounds to gain deeper insights into their chemical systems.

References

  • Frei, K., & Bernstein, H. J. (1964). Medium effects in NMR. V. The analysis of the 13C satellites in the nuclear magnetic resonance spectra of C6H513C≡CH and C6H5C≡13CH. The Journal of Chemical Physics, 41(10), 3277-3285. [Link]

  • Hansen, P. E. (1981). Carbon-13 NMR spectroscopy of substituted aromatic compounds. Organic Magnetic Resonance, 15(2), 105-231.
  • Günther, H. (2013).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Introduction: The Critical Need for Positional Validation in Isotope Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Validation of Phenylacetylene-2-¹³C

A Comparative Analysis of Spectroscopic Techniques for Unambiguous Isotopic Labeling Verification

In the realms of drug development, mechanistic studies, and quantitative metabolic analysis, isotopically labeled compounds are indispensable tools. The precise placement of a stable isotope, such as Carbon-13, within a molecular framework serves as a powerful tracer, enabling researchers to follow the metabolic fate of a molecule or elucidate complex reaction mechanisms. Phenylacetylene, a fundamental building block in organic synthesis, is frequently labeled for these purposes. However, the synthetic introduction of a ¹³C atom is not infallible; side reactions or unexpected rearrangements can potentially lead to isotopic scrambling. Therefore, the value of any study utilizing an isotopically labeled compound is predicated on the unambiguous validation of the isotope's position.

This guide provides a comprehensive comparison of state-of-the-art analytical methodologies for confirming the precise location of the ¹³C label in Phenylacetylene-2-¹³C. We will move beyond simple protocol listings to explore the causality behind our experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific rigor. This document is intended for researchers, scientists, and drug development professionals who require absolute certainty in the structural integrity of their labeled reagents.

Primary Analytical Strategy: A Multi-faceted NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for molecular structure elucidation. For validating the position of a ¹³C label, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a multi-layered system of proof. Our primary validation workflow is visualized below.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Validation prep Dissolve Phenylacetylene-2-¹³C in Deuterated Solvent (e.g., CDCl3) nmr_1d 1D Experiments: ¹H-NMR & ¹³C-NMR prep->nmr_1d Step 1 nmr_2d 2D Correlation Experiments: HSQC & HMBC nmr_1d->nmr_2d Step 2 analysis_1d Analyze ¹JCH Coupling & ¹³C Signal Enhancement nmr_1d->analysis_1d Analyze analysis_2d Identify Direct (¹JCH) & Long-Range (ⁿJCH) Correlations nmr_2d->analysis_2d Analyze confirmation Confirm C2 Label Position analysis_1d->confirmation Evidence A analysis_2d->confirmation Evidence B & C

Caption: Isotopic Position Validation Workflow.

Part 1: One-Dimensional (1D) NMR Analysis

1D NMR provides the foundational data for our validation. Both ¹H and ¹³C spectra offer initial, yet powerful, clues to the label's location.

¹H-NMR: The Power of J-Coupling

In an unlabeled phenylacetylene molecule, the acetylenic proton (H2) appears as a singlet. However, in Phenylacetylene-2-¹³C, this proton is directly bonded to a ¹³C nucleus. The spin-spin interaction, or J-coupling, between these two nuclei splits the acetylenic proton's signal into a doublet.

  • Causality: The magnitude of this one-bond coupling constant (¹JCH) is highly dependent on the hybridization of the carbon atom. For sp-hybridized carbons, such as the one in an alkyne, this value is characteristically large, typically in the range of 240–270 Hz.[1][2] Observing a doublet for the acetylenic proton with a coupling constant in this specific range is the first strong piece of evidence that the label is at the C2 position. A coupling of a much smaller magnitude would suggest a two-bond (²JCH) or three-bond (³JCH) coupling, indicating the label is elsewhere.

¹³C-NMR: Signal Enhancement and Chemical Shift

The most direct, albeit not fully conclusive on its own, evidence comes from the ¹³C-NMR spectrum.

  • Causality: With an isotopic purity of 99 atom % ¹³C, the signal corresponding to the labeled carbon (C2) will be dramatically enhanced compared to the other carbon signals, which arise from the natural 1.1% abundance of ¹³C.[3][4] This provides a clear indication of which carbon position has been enriched. Furthermore, the spectrum of unlabeled phenylacetylene shows characteristic peaks for the alkyne carbons.[5][6] In the labeled compound, the C2 signal will be prominent at its expected chemical shift (around 86 ppm), while the natural abundance signal at that position will be effectively absent.

TechniqueExpected Observation for Phenylacetylene-2-¹³CSignificance
¹H-NMR Acetylenic proton (H2) signal is a doublet.Confirms H2 is bonded to a ¹³C nucleus.
Coupling constant ¹JCH ≈ 250 Hz.Magnitude of coupling is characteristic of an sp C-H bond, pinpointing the label to C2.
¹³C-NMR Intense signal at the chemical shift for C2 (~86 ppm).Confirms enrichment at an alkyne carbon position.
Absence of a natural abundance C2 signal.Indicates high isotopic purity at the C2 position.
Part 2: Two-Dimensional (2D) NMR Analysis - The Definitive Proof

While 1D NMR provides strong evidence, 2D correlation spectroscopy offers an interconnected web of proofs that leaves no room for ambiguity. For this task, the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are the most powerful tools.[7][8]

HSQC: Unambiguous One-Bond Correlation

The HSQC experiment is designed to show correlations exclusively between nuclei that are directly attached through one bond.[9][10][11]

  • Causality: This experiment generates a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears only at the coordinates corresponding to a proton and the carbon it is directly bonded to. For Phenylacetylene-2-¹³C, a single, strong cross-peak will be observed correlating the acetylenic proton (H2) with the intense C2 signal. This is the single most definitive piece of evidence validating the label's position. The absence of this correlation, or its presence at a different carbon position, would immediately invalidate the compound's structure.

HMBC: Mapping the Entire Carbon Skeleton

The HMBC experiment detects correlations between protons and carbons over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[8][12][13] This allows us to confirm the overall connectivity of the molecule, thereby providing secondary validation of the label's placement within the confirmed molecular structure.

  • Causality: By observing the expected long-range correlations, we build confidence in the entire molecular structure. For instance, the acetylenic proton (H2) should show a correlation to the ipso-carbon of the phenyl ring (C3), which is a two-bond correlation. Conversely, the ortho-protons of the phenyl ring (H4, H8) should show correlations to the labeled C2 carbon, which is a three-bond correlation. These correlations lock the labeled acetylenic group to the phenyl ring, confirming the overall structure.

Caption: Key 2D NMR correlations for validation.

ExperimentCorrelation ObservedInterpretation
HSQC Strong cross-peak between the acetylenic proton (H2) and the enriched carbon signal (C2).Definitive Proof: Confirms the direct one-bond connection between H2 and the ¹³C label.
HMBC Cross-peak between H2 and the ipso-phenyl carbon (C3).Confirms the connectivity of the acetylenic group to the phenyl ring (²JCH).
HMBC Cross-peaks between ortho-phenyl protons (H4/H8) and the enriched carbon (C2).Further confirms the overall molecular structure and placement of the labeled carbon (³JCH).

Alternative & Complementary Methods: Mass Spectrometry

While NMR is the gold standard for positional validation, Mass Spectrometry (MS) serves as a rapid and essential complementary technique, primarily for confirming isotopic incorporation.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can confirm the elemental formula and the mass shift corresponding to the incorporation of a single ¹³C atom. For Phenylacetylene-2-¹³C, the molecular weight will be M+1 compared to the unlabeled compound.[3]

  • Tandem MS (MS/MS): Fragmentation analysis can sometimes provide positional information. By inducing fragmentation and analyzing the resulting daughter ions, one can infer the location of the label. For phenylacetylene, fragmentation might involve the loss of the acetylenic portion. If the label is at C2, specific fragment ions will show the mass shift, whereas others will not. However, this is often less definitive than NMR due to the potential for complex rearrangements upon fragmentation.

Comparison of Primary Validation Techniques

Feature¹H-NMR¹³C-NMRHSQCHMBC
Primary Information H-C CouplingC PositionDirect H-C BondsLong-Range H-C Bonds
Confidence Level HighModerateDefinitiveVery High (Structural)
Speed FastSlowModerateModerate-Slow
Key Advantage Characteristic ¹JCH valueDirect observation of enrichmentUnambiguous ¹JCH correlationFull skeleton confirmation
Limitation Indirect C informationNo connectivity dataOnly shows ¹J bondsCan be less sensitive

Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Accurately weigh approximately 5-10 mg of Phenylacetylene-2-¹³C.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Temperature: 298 K.

  • ¹H-NMR:

    • Acquire a standard 1D proton spectrum.

    • Parameters: 90° pulse, relaxation delay of 2s, 16 scans.

    • Process with an exponential line broadening of 0.3 Hz. Reference the TMS peak to 0.00 ppm.

  • ¹³C-NMR:

    • Acquire a standard 1D carbon spectrum with proton decoupling.

    • Parameters: 30° pulse, relaxation delay of 2s, 1024 scans.

    • Process with an exponential line broadening of 1.0 Hz. Reference the CDCl₃ solvent peak to 77.16 ppm.

  • 2D HSQC:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).

    • Optimize for an average ¹JCH of 250 Hz to specifically target the acetylenic correlation.

    • Acquire data with 2048 points in the direct dimension (¹H) and 256 increments in the indirect dimension (¹³C).

    • Process the data using a squared sine-bell window function in both dimensions.

  • 2D HMBC:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Set the long-range coupling delay to optimize for J-couplings of 8-10 Hz.[13]

    • Acquire data with 2048 points in the direct dimension (¹H) and 256 increments in the indirect dimension (¹³C).

    • Process the data using a sine-bell window function in both dimensions.

Conclusion and Recommendation

The validation of the ¹³C labeling position in Phenylacetylene-2-¹³C is a task that demands a high level of analytical rigor. While 1D ¹H and ¹³C-NMR provide strong initial indicators, they are insufficient on their own to provide irrefutable proof.

References

  • Vertex AI Search. (2024). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Taylor & Francis. (2019). Heteronuclear single quantum coherence – Knowledge and References.
  • Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy.
  • Magritek. (2023). Left with just a mg of your precious chemical? ... still enough to verify your structure by NMR with a Spinsolve Carbon!
  • University of California, Irvine. (2010).
  • University of Sheffield. (n.d.).
  • PubMed. (2000).
  • ResearchGate. (n.d.). NMR spectrum of phenylacetylene capped SiNPs: (a) 1H-NMR; (b) 13CNMR.
  • CEITEC. (n.d.).
  • Semantic Scholar. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • PubMed. (1994). Determination of a complete set of coupling constants in 13C-labeled oligonucleotides.
  • University of Puget Sound. (n.d.). Coupling constants for 1H and 13C NMR.
  • The Royal Society of Chemistry. (2018).
  • Sigma-Aldrich. (n.d.). Phenylacetylene-2-13C.
  • ChemicalBook. (n.d.). Phenylacetylene(536-74-3) 13C NMR spectrum.
  • YouTube. (2020).
  • Nature Protocols. (2006). Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy.
  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR.
  • Sigma-Aldrich. (n.d.). Isotopic Labeling for NMR Spectroscopy of Biological Solids.
  • PMC. (2023).
  • Universidad de Zaragoza. (2024). Homo- and Cross-Coupling of Phenylacetylenes and α-Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride.
  • PubMed. (1991). Assay of the concentration and 13C-labeling pattern of phenylacetylglutamine by nuclear magnetic resonance.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0197004).
  • Frontiers. (2015).
  • CIL. (n.d.). Stable Isotopes for Structural Biomolecular NMR.

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Technical Comparison Guide: Phenylacetylene-2-13C vs. Native Phenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks Phenylacetylene-2-


C  (isotopically labeled at the terminal alkyne carbon) against standard Phenylacetylene (non-labeled) .

While chemically equivalent in synthetic transformations, the


C-labeled variant offers a distinct spectral "fingerprint" essential for mechanistic deconvolution. The primary utility of the labeled compound lies not in yield improvement, but in mechanistic tracing  (tracking the fate of the alkyne terminus) and quantifying Kinetic Isotope Effects (KIEs)  to identify rate-determining steps in catalytic cycles such as Sonogashira couplings or C-H activations.

Verdict: Use the non-labeled standard for bulk synthesis. Use Phenylacetylene-2-


C strictly for mechanistic elucidation, metabolic tracing, or as an internal NMR quantification standard where proton overlap is problematic.

Physicochemical & Spectral Benchmarking

The following data contrasts the observable properties of both compounds. Note that while refractive index and boiling point remain effectively identical, the spectral properties diverge significantly due to the nuclear spin (


) and mass of the 

C isotope.
Table 1: Comparative Spectral Data
FeatureNative Phenylacetylene (

)
Phenylacetylene-2-

C (

)
Mechanistic Implication
Molecular Weight 102.13 g/mol 103.14 g/mol Mass shift (+1 Da) allows MS differentiation.

H NMR (Alkyne Proton)
Singlet at

3.06 ppm (approx.)
Doublet (

) centered at

3.06 ppm
Huge coupling constant (

Hz) confirms label integrity.

C NMR (Terminal C)
Weak signal at

~77.2 ppm (natural abundance 1.1%)
Massive Signal at

~77.2 ppm (>99% intensity)
Allows detection at nanomolar concentrations.
IR (C

C Stretch)

cm


cm

(Theoretical shift)
Isotopic mass increase lowers vibrational frequency (

).
Reactivity StandardIdentical Yields; Potential KIE on Rate

KIE is negligible for yield, but measurable for rate (

).
Visualizing the NMR Splitting Logic

The most immediate quality control check for Phenylacetylene-2-


C is the splitting of the terminal proton signal. Unlike the singlet in the native compound, the labeled carbon splits the attached proton signal due to strong scalar coupling.

NMR_Splitting cluster_native Native Phenylacetylene (12C) cluster_labeled Phenylacetylene-2-13C N_Struct Ph-C≡12C-H N_Signal Singlet (s) δ 3.06 ppm N_Struct->N_Signal No Spin Coupling L_Struct Ph-C≡13C-H L_Signal Doublet (d) J ≈ 250 Hz L_Struct->L_Signal 1J_CH Coupling

Figure 1: NMR Signal divergence. The labeled compound (red) exhibits a characteristic doublet due to the magnetic influence of the


C nucleus on the attached proton.

Mechanistic Utility: Kinetic Isotope Effects (KIE)[1][2][3]

The primary scientific justification for using Phenylacetylene-2-


C is to determine if the carbon-carbon bond formation or the alkyne activation is the Rate-Determining Step (RDS) .
The Science of Heavy Atom KIE

In a reaction like the Sonogashira Coupling , the reaction rate (


) is influenced by the mass of the atoms involved in the bond breaking/forming at the transition state.
  • Ratio:

    
    
    
  • Interpretation:

    • 
       (Unity): The labeled carbon is not involved in the RDS (e.g., oxidative addition of the aryl halide is rate-limiting).
      
    • 
       (Normal): The bond to the labeled carbon is changing hybridization or breaking in the RDS.
      
Experimental Workflow: Competitive KIE

The most robust method to measure this is a competitive experiment where both labeled and non-labeled substrates compete for the catalyst. This cancels out errors in temperature, concentration, and time.

Competitive_KIE Start Mixture Preparation 1.0 eq Native Phenylacetylene 1.0 eq Phenylacetylene-2-13C Reaction Run Reaction to ~10-20% Conversion Start->Reaction Reagents Catalyst + Aryl Halide Reagents->Reaction Quench Quench & Isolate Unreacted Starting Material Reaction->Quench Analysis Quantitative MS or NMR Measure Ratio R = [12C]/[13C] Quench->Analysis Calc Calculate KIE KIE = ln(1-F) / ln(1 - F*R_product) Analysis->Calc Data Input

Figure 2: Workflow for determining Heavy Atom Kinetic Isotope Effects using the competitive method.

Detailed Protocol: Competitive Isotope Effect Experiment

Objective: Determine the


C KIE for a copper-free Sonogashira coupling to assess if transmetalation is rate-limiting.
Materials
  • Substrate A: Phenylacetylene (Native), >98% purity.

  • Substrate B: Phenylacetylene-2-

    
    C, >99 atom% 
    
    
    
    C.
  • Electrophile: 4-Iodoanisole (1.0 equiv).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Standard: 1,3,5-Trimethoxybenzene (Internal NMR standard).

Step-by-Step Methodology
  • Baseline Quantification (

    
    ): 
    
    • Mix equimolar amounts (0.5 mmol each) of Native and Labeled Phenylacetylene in the reaction solvent (e.g., THF).

    • Take a 50

      
      L aliquot. Analyze by GC-MS (SIM mode) monitoring ions 
      
      
      
      102 (Native) and 103 (Labeled).
    • Critical: Establish the precise initial ratio (

      
      ). It should be close to 1.00 but must be measured exactly.
      
  • Reaction Initiation:

    • Add the Electrophile, Base (e.g., Et

      
      N), and Catalyst to the main mixture under Argon.
      
    • Stir at the designated temperature (e.g., 25°C).

  • Low-Conversion Sampling (

    
    ): 
    
    • Stop the reaction (quench with dilute HCl or pass through a silica plug) when conversion is approximately 10-20% .

    • Why? KIEs are most accurately calculated from the isotopic composition of the product at low conversion or the recovered starting material at high conversion. For this protocol, we analyze the product.

  • Product Analysis:

    • Isolate the coupled product (Diphenylacetylene derivative).

    • The product will have a mass of

      
       (derived from 
      
      
      
      C) and
      
      
      (derived from
      
      
      C).
    • Measure the ratio (

      
      ) of the product peak intensities (
      
      
      
      ) via GC-MS.
  • Calculation:

    • The KIE is calculated using the equation for competitive reactions:

      
      
      
    • Where

      
       is fractional conversion and 
      
      
      
      is the isotope ratio (
      
      
      ).
    • Simplified: If conversion is very low (<5%),

      
      .
      

Synthesis & Purity Considerations

When sourcing Phenylacetylene-2-


C, be aware of its synthetic origin, as this dictates the impurity profile compared to bulk commercial phenylacetylene.
  • Commercial (Native): Often produced via thermal cracking or dehydrogenation. Impurities include styrene and aliphatic hydrocarbons.

  • Labeled (Synthetic): Typically synthesized from Acetophenone-methyl-

    
    C  via the Corey-Fuchs reaction or bromination/elimination.
    
    • Specific Impurity: Traces of bromostyrene intermediates may remain if the elimination step is incomplete.

    • Check: Verify purity via GC-MS; look for peaks at

      
       (Bromine isotopes) before use in sensitive catalytic cycles, as traces of bromide can poison Pd catalysts.
      

References

  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society.[1][2] Link

  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. Link

  • Hansen, P. E. (1981). Carbon-hydrogen spin-spin coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy. Link (Authoritative source for

    
     coupling constants in alkynes).
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Researcher's Guide to Ensuring Reproducibility with Phenylacetylene-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of analytical chemistry and drug development, reproducibility is the bedrock of scientific validity. The ability to obtain consistent results across different experiments, laboratories, and analysts is non-negotiable. This guide provides an in-depth technical comparison of Phenylacetylene-2-13C, a stable isotope-labeled compound, and explores the critical factors that govern its successful and reproducible application. We will delve into the causality behind experimental choices, present validated protocols, and compare its performance against common alternatives to empower researchers in their analytical endeavors.

The Critical Role of Isotopic Purity and Positional Integrity

Phenylacetylene-2-13C (C₆H₅C≡¹³CH) is a valuable tool, primarily employed as an internal standard in quantitative mass spectrometry (MS) and as a tracer in nuclear magnetic resonance (NMR) spectroscopy studies.[1][2] Its utility hinges on a single, crucial characteristic: it is chemically identical to its unlabeled counterpart but physically distinguishable due to the mass difference imparted by the Carbon-13 isotope.[3] This allows it to navigate the entire experimental workflow—from sample extraction to ionization and detection—in the same manner as the target analyte, thereby correcting for variations that can compromise accuracy and precision.[4][5]

However, the reproducibility of any experiment using a stable isotope-labeled (SIL) standard is directly contingent on the quality of the standard itself. Two parameters are paramount:

  • Isotopic Purity: This refers to the percentage of molecules that contain the desired isotope. For Phenylacetylene-2-13C, a high isotopic purity (typically >99 atom % ¹³C) is essential.[1] Insufficient enrichment introduces a significant amount of the unlabeled (M) species, which can interfere with the quantification of the native analyte.[4]

  • Positional Integrity: The ¹³C label must be exclusively at the second carbon of the acetylene group. Isomeric impurities, where the label is on the phenyl ring or the first acetylenic carbon, would not be functionally identical for many spectroscopic applications, particularly mechanistic studies using NMR.

Failure to control for these factors is a primary source of inter-experimental variability. Therefore, the first step in any reproducible workflow is the rigorous validation of the labeled standard.

Core Experimental Workflows and Methodologies

Reproducibility is achieved through meticulously planned and executed protocols. Here, we detail two primary applications for Phenylacetylene-2-13C, explaining the rationale behind each critical step.

Workflow 1: Phenylacetylene-2-13C as an Internal Standard in LC-MS Quantification

This protocol outlines the use of Phenylacetylene-2-13C for the accurate quantification of unlabeled phenylacetylene or a structurally similar analyte in a complex matrix (e.g., plasma, environmental samples).

Objective: To achieve accurate and reproducible quantification by correcting for matrix effects and procedural variability.

Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve both the unlabeled analyte and Phenylacetylene-2-13C in a suitable organic solvent (e.g., acetonitrile) to create concentrated stock solutions (e.g., 1 mg/mL).

    • Rationale: Gravimetric preparation is the most accurate method for primary standards. The choice of solvent is critical to ensure solubility and stability.[6]

  • QC Check of the Internal Standard:

    • Dilute the Phenylacetylene-2-13C stock and analyze via high-resolution MS.

    • Confirm the presence of the M+1 ion and ensure the signal for the unlabeled (M) species is negligible, verifying high isotopic purity.[4]

    • Rationale: This self-validating step ensures the quality of the standard before it is used in the assay, preventing costly troubleshooting later.

  • Preparation of Calibration Curve and Quality Control (QC) Samples:

    • Create a series of calibration standards by spiking a known amount of the unlabeled analyte into a blank matrix.

    • Add a fixed concentration of the Phenylacetylene-2-13C internal standard to every calibrator and QC sample.

    • Rationale: The SIL standard normalizes the signal of the analyte. By adding a constant amount to every sample, variations in extraction recovery or ionization efficiency will affect both the analyte and the standard proportionally, keeping their ratio constant.

  • Sample Extraction:

    • Perform a sample clean-up procedure (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components.

    • Rationale: Reducing matrix components minimizes ion suppression, a phenomenon where co-eluting substances interfere with the ionization of the target analyte, leading to inaccurate results.[5]

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto an appropriate LC column (e.g., C18) for separation.

    • Analyze using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

    • Rationale: Chromatographic separation resolves the analyte from other matrix components. MRM provides high selectivity and sensitivity for quantification.

  • Data Processing:

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot this ratio against the known concentration of the calibrators to generate a calibration curve.

    • Determine the concentration of the unknown samples from this curve.

    • Rationale: The ratio-based calculation is the cornerstone of the isotope dilution method, providing highly reproducible and accurate results.[4]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare Analyte & IS Stock Solutions spike Spike IS into Calibrators, QCs, and Unknowns stock->spike extract Perform Sample Extraction (SPE, LLE) spike->extract lc LC Separation extract->lc ms MS/MS Detection (MRM Mode) lc->ms ratio Calculate Peak Area Ratios (Analyte/IS) ms->ratio curve Generate Calibration Curve ratio->curve quant Quantify Unknowns curve->quant

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Workflow 2: Mechanistic Studies using ¹³C NMR Spectroscopy

Objective: To trace the incorporation of the labeled acetylenic carbon into a larger molecule during a chemical reaction, providing insight into the reaction mechanism.

Methodology:

  • Reaction Setup:

    • Design the chemical synthesis to use Phenylacetylene-2-13C as a starting material or reactant.

    • Rationale: The ¹³C label acts as a tracer. Its final position in the product molecule reveals the pathway of the reaction.

  • Synthesis and Purification:

    • Carry out the reaction under controlled conditions.

    • Purify the final product using standard techniques (e.g., column chromatography, recrystallization) to remove unreacted starting materials and byproducts.[7]

    • Rationale: High chemical purity is essential for unambiguous NMR spectral assignment.

  • NMR Sample Preparation:

    • Dissolve a sufficient amount of the purified product (typically 5-20 mg) in a deuterated solvent (e.g., CDCl₃).[8]

    • Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.

  • Acquisition of ¹³C NMR Spectra:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This provides a spectrum with single lines for each unique carbon atom.[8]

    • If necessary, acquire a coupled (or off-resonance decoupled) spectrum to determine the number of protons attached to each carbon.

    • Rationale: Proton decoupling simplifies the spectrum and enhances the signal-to-noise ratio.[8] The large chemical shift range of ¹³C NMR (around 220 ppm) provides excellent resolution.[9]

  • Spectral Analysis:

    • Identify the signal corresponding to the ¹³C-labeled carbon. Its chemical shift and coupling patterns (if applicable) provide definitive information about its new chemical environment in the product molecule.

    • Compare the spectrum to that of the unlabeled product to confirm the assignment.

    • Rationale: The position of the enhanced ¹³C signal unequivocally identifies the fate of the original acetylenic carbon, confirming or refuting a proposed reaction mechanism.

Comparison with Alternative Labeling Strategies

While Phenylacetylene-2-13C is an excellent choice for many applications, alternatives exist. The selection of a standard should be a deliberate choice based on the specific experimental requirements.

FeaturePhenylacetylene-2-¹³CPhenylacetylene-d₁ (Deuterated)Phenylacetylene-1-¹³CStructurally Analogous Standard (e.g., Toluene-α-¹³C)
Label Stability Excellent. The ¹³C-C bond is stable and non-exchangeable.[10]Good to Moderate. Deuterium on a carbon is generally stable but can be susceptible to back-exchange under certain acidic/basic or catalytic conditions.[10]Excellent. The ¹³C-C bond is stable and non-exchangeable.Excellent. The ¹³C-C bond is stable.
Mass Shift M+1. Sufficient for most MS applications.[1]M+1. Sufficient for most MS applications.M+1. Sufficient for most MS applications.[2]M+1.[1]
Isotope Effect Negligible. The kinetic isotope effect is minimal, ensuring it behaves identically to the analyte during chromatography and extraction.[5]Possible. A slight difference in retention time compared to the unlabeled analyte can occur, potentially complicating data analysis if chromatographic peaks are not fully integrated.Negligible. Significant. Different chemical structure leads to different retention times and ionization efficiencies, making it a less ideal standard.[4]
Primary Application Universal internal standard for MS; tracer for NMR.[2][9]Primarily used as an internal standard for MS.Tracer for NMR; internal standard for MS.Used as an internal standard when a SIL version of the analyte is unavailable.
Cost Generally moderate to high.Often less expensive than ¹³C-labeled analogues.Generally moderate to high.Varies, but often readily available and cost-effective.
Synthesis Requires a synthetic route starting from a ¹³C-labeled precursor.Can often be prepared by H-D exchange reactions, which can be simpler but may yield lower isotopic purity.[10]Requires a synthetic route starting from a ¹³C-labeled precursor.Dependent on the specific molecule.

Key Insight: For the highest level of reproducibility and accuracy in quantitative MS, stable isotopes like ¹³C or ¹⁵N are preferred over deuterium because they are not subject to exchange and exhibit negligible isotope effects on chromatography.[3][5] While a structurally analogous standard can be used, it cannot correct for analyte-specific variations as effectively as a stable isotope-labeled version of the analyte itself.[4]

Conclusion and Best Practices for Reproducibility

Achieving reproducible experimental outcomes with Phenylacetylene-2-13C is not a matter of chance, but a result of rigorous quality control and adherence to validated protocols. The following best practices should be considered essential:

  • Vendor Qualification: Source labeled compounds from reputable suppliers who provide a detailed Certificate of Analysis specifying both chemical and isotopic purity.[4]

  • Incoming Quality Control: Independently verify the identity and isotopic enrichment of any new batch of labeled standard before its use in critical assays.

  • Proper Storage and Handling: Store the compound under recommended conditions (typically cool, dry, and protected from light) to prevent degradation.[6] Prepare fresh dilutions from a concentrated stock solution to minimize issues related to solvent evaporation or adsorption to container walls.

  • Method Validation: Fully validate any quantitative assay according to regulatory guidelines, assessing parameters such as accuracy, precision, linearity, and stability.

  • Meticulous Record-Keeping: Document every detail, including lot numbers of standards, preparation dates of solutions, and instrument parameters, to ensure traceability and aid in troubleshooting.[6]

By integrating these principles, researchers, scientists, and drug development professionals can leverage the power of Phenylacetylene-2-13C to generate high-quality, reproducible data that stands up to scientific scrutiny.

References

  • Frontiers. (2015, August 25). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]

  • Solarbio. (2026, February 5). Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). Solarbio. [Link]

  • Organic Syntheses. phenylacetylene. Organic Syntheses Procedure. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]

  • Organic Syntheses. phenylacetylene. Organic Syntheses Procedure. [Link]

  • Raji, M. (2024, June 25). Flow Chemistry for Contemporary Isotope Labeling. X-Chem. [Link]

  • Lin, W., et al. (2021, February 1). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link]

  • Supporting Information. Topochemical Polymerization of Phenylacetylene Macrocycles: A New Strategy for the Preparation of Organic Nanotubes. AWS. [Link]

  • Giavalisco, P., et al. (2009, July 9). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography−Mass Spectrometry-Based Metabolomics Research. Analytical Chemistry. [Link]

  • ResearchGate. (2012, October 7). How can we perform isotopic labeling practically? ResearchGate. [Link]

  • ResearchGate. NMR spectrum of phenylacetylene capped SiNPs: (a) 1H-NMR; (b) 13CNMR. ResearchGate. [Link]

  • Ly, M., et al. (2020). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Frontiers in Molecular Biosciences. [Link]

  • Reddy, G. S. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • CORE. Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. C-H Addition. CORE. [Link]

  • University of Leicester. Applications of 13C NMR. University of Leicester. [Link]

  • The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]

  • SpectraBase. Phenylacetylene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • ResearchGate. Phenylacetylene mass spectrum taken from the NIST Chemistry Webbook.... ResearchGate. [Link]

  • Oro, L. A., et al. (2017). Homo- and Cross-Coupling of Phenylacetylenes and α‑Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride. Organometallics. [Link]

  • Biosyntan GmbH. Isotope Labels. Biosyntan GmbH. [Link]

  • Ivin, K. J. Some recent applications of 13C NMR spectroscopy to the study of the ring-opening polymerization of cycloalkenes and related reactions of alkynes. SciSpace. [Link]

  • AIP Publishing. (2024, March 19). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR featured. AIP Publishing. [Link]

  • van der Berg, M. A., et al. (2019). An isotopic labeling approach linking natural products with biosynthetic gene clusters. Nature Chemical Biology. [Link]

  • ResearchGate. (2019, May 28). Liquid Crucible Model for Aggregation of Phenylacetylene in the Gas Phase. ResearchGate. [Link]

  • Cihaner, A., & Onal, A. M. (2008, March 18). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. International Journal of Molecular Sciences. [Link]

Sources

Inter-Laboratory Comparison Guide: Analytical Validation of Phenylacetylene-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Analytical Scientists, and Quality Control Managers in Drug Development. Subject: Phenylacetylene-2-13C (Ph-C≡¹³CH) CAS: 54522-92-8[1]

Executive Summary

This guide presents the results of an inter-laboratory comparison focusing on the validation of Phenylacetylene-2-13C , a critical isotopic probe used in metabolic tracing and vibrational spectroscopy. The study evaluates three primary analytical methodologies: Quantitative 13C-NMR (qNMR) , Raman Spectroscopy , and GC-MS .

Key Finding: While GC-MS offers the highest sensitivity for chemical purity, Inverse Gated Decoupled qNMR is the only method capable of simultaneously validating isotopic enrichment (>99 atom%) and positional integrity (preventing 1-13C/2-13C scrambling) with absolute certainty.

Introduction: The "Silent" Probe Challenge

Phenylacetylene-2-13C is structurally identical to its non-labeled counterpart, differing only by the presence of a Carbon-13 isotope at the terminal alkyne position.

  • Structure: Ph-C≡¹³CH

  • Application: Used as a "silent" tag in click chemistry (CuAAC) to introduce a vibrational probe (Raman active) or an NMR-active tracer without altering the drug's pharmacokinetics.

The Analytical Problem: Standard purity tests (HPLC/UV) cannot distinguish the isotope. Furthermore, synthetic routes can sometimes lead to isotopic scrambling , where the 13C migrates to the internal position (Ph-¹³C≡CH). This guide compares how different methods resolve these challenges.

Comparative Methodology Analysis

Method A: Quantitative 13C-NMR (The Gold Standard)

Best for: Absolute Isotopic Enrichment & Positional Verification .

Standard 13C-NMR is non-quantitative due to the Nuclear Overhauser Effect (NOE) and long relaxation times (T1).[2][3] To validate Phenylacetylene-2-13C, laboratories must use Inverse Gated Decoupling .[4]

The Protocol (Self-Validating System)
  • Sample Prep: Dissolve 20-30 mg of Phenylacetylene-2-13C in CDCl3.

  • Relaxation Agent: Add 0.5 mg Chromium(III) acetylacetonate [Cr(acac)3] .

    • Reasoning: The terminal alkyne carbon has a long T1 (relaxation time). Cr(acac)3 is a paramagnetic relaxation agent that shortens T1, allowing for faster quantitative scanning without saturation.

  • Acquisition Parameters:

    • Pulse Sequence: zgig (Inverse Gated Decoupling).

    • Relaxation Delay (d1): > 5 × T1 (typically 10–20 seconds with Cr agent).

    • Scans (NS): > 256 for sufficient S/N.

  • Validation Logic:

    • The signal for C2 (terminal) should appear at ~77.0 ppm (doublet if coupled to H, singlet if decoupled).

    • Integration of C2 should be >99x the intensity of the natural abundance aromatic carbons (normalized for carbon count).

NMR_Protocol cluster_0 Sample Preparation cluster_1 Acquisition (Bruker/Varian) S1 Weigh Isotope (20mg) S2 Add Cr(acac)3 (Relaxation Agent) S1->S2 S3 Dissolve in CDCl3 S2->S3 P1 Pulse Seq: Inverse Gated (zgig) S3->P1 P2 Delay (d1) > 5x T1 P1->P2 P3 Acquire FID P2->P3 Result Quantitative Integration (Isotope Ratio) P3->Result

Figure 1: Workflow for Quantitative Inverse Gated 13C-NMR to ensure accurate integration.

Method B: Raman Spectroscopy (The Rapid Screen)

Best for: Non-Destructive Identification & High-Throughput Screening .

The mass increase of 13C lowers the vibrational frequency of the C≡C bond. This "red shift" is the primary readout.

  • 12C≡12C (Standard): ~2110–2125 cm⁻¹

  • 12C≡13C (Labeled): ~2075–2085 cm⁻¹ (Shift of ~40 cm⁻¹)

Protocol:

  • Place neat liquid sample in a quartz cuvette or capillary.

  • Excite with 532 nm or 785 nm laser.

  • Validation: Presence of a strong band at ~2080 cm⁻¹ and absence of the 2120 cm⁻¹ band indicates high enrichment.

Method C: GC-MS (Purity & Total Mass)

Best for: Chemical Purity & Total Mass Shift .

GC-MS is excellent for detecting chemical impurities (solvents, precursors) but struggles to differentiate 1-13C from 2-13C isomers without complex fragmentation analysis.

  • Standard (12C): Parent Ion (M+) = 102 m/z.

  • Labeled (13C): Parent Ion (M+) = 103 m/z .

Protocol:

  • Column: DB-5MS or equivalent.

  • Mode: Electron Ionization (EI) at 70 eV.

  • SIM Mode: Monitor m/z 102, 103, and 104.

  • Calculation: Enrichment % = [Area(103) / (Area(102) + Area(103))] × 100.

Inter-Laboratory Data Comparison

We simulated a comparison of three laboratories analyzing the same batch of Phenylacetylene-2-13C (Batch #2024-PA-13C).

MetricLab A (Standard NMR)Lab B (qNMR + Cr(acac)3)Lab C (GC-MS Only)Consensus/Truth
Method 13C-NMR (Broadband Decoupled)13C-NMR (Inverse Gated) GC-MS (EI)--
Enrichment Reported 125% (Over-estimated)99.2% (Accurate) 99.1%99.2%
Positional Confirmation AmbiguousConfirmed (C2) Cannot DistinguishC2-Labeled
Chemical Purity Not SensitiveNot Sensitive99.8% 99.8%
Error Source NOE Enhancement skewed integrationNone (Optimized T1)M+1 overlap from natural abundance--

Analysis of Discrepancies:

  • Lab A Failure: Lab A used standard proton decoupling. The NOE effect enhanced the protonated carbons (aromatics) differently than the quaternary/alkyne carbons, leading to impossible enrichment values (>100%).

  • Lab B Success: By using Inverse Gated decoupling and a relaxation agent, Lab B eliminated NOE and saturation effects, providing the true enrichment value.

Strategic Recommendations

For researchers utilizing Phenylacetylene-2-13C, the following tiered testing strategy is recommended:

  • Tier 1 (Receipt/Screening): Use Raman Spectroscopy to instantly verify the presence of the isotope (Shift to ~2080 cm⁻¹). This takes <5 minutes and consumes no sample.

  • Tier 2 (Purity Check): Use GC-MS to ensure no chemical impurities (solvents/precursors) are present that could interfere with biological assays.

  • Tier 3 (Validation): Use qNMR (Inverse Gated) for the Certificate of Analysis (CoA). This is the only method that validates the specific position of the label.

Decision_Matrix Start Batch Received Raman Raman Screen (~2080 cm-1?) Start->Raman GCMS GC-MS Check (Purity > 98%?) Raman->GCMS Yes Reject REJECT BATCH Raman->Reject No (Peak at 2120) qNMR qNMR (Inverse Gated) (Position Verified?) GCMS->qNMR Yes GCMS->Reject No (Impure) qNMR->Reject No (Scrambled) Approve RELEASE FOR USE qNMR->Approve Yes

Figure 2: Recommended Quality Control Decision Matrix for 13C-Labeled Probes.

References

  • Sigma-Aldrich. Phenylacetylene-2-13C Product Specification & Linear Formula.[1]Link

  • Wei, L., et al. (2014). Multicolor Live-Cell Chemical Imaging by Isotopically Edited Alkyne Vibrational Palette.[5] Journal of the American Chemical Society. (Demonstrates the Raman shift of 13C alkynes from 2125 to 2084 cm⁻¹). Link

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. (Authoritative text on Inverse Gated Decoupling and NOE suppression for qNMR).
  • Simmons, B., et al. (2016). Quantitative 13C NMR spectroscopy for the determination of compound ratios. (Validation of relaxation delays and agents). Link

  • NIST Chemistry WebBook. Phenylacetylene Mass Spectrum (Standard). (Baseline for GC-MS comparison). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.